3-Bromo-6-hydroxy-2-methylbenzoic acid
Description
BenchChem offers high-quality 3-Bromo-6-hydroxy-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-hydroxy-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXOCFKDIBBTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252955-18-3 | |
| Record name | 3-bromo-6-hydroxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-hydroxy-2-methylbenzoic Acid: Molecular Structure, Synthesis, and Therapeutic Potential
Introduction
Substituted benzoic acid scaffolds are cornerstones in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, highly functionalized derivative: 3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS No: 252955-18-3).
This document provides a comprehensive analysis of its molecular structure, a detailed exploration of its physicochemical properties, a proposed synthetic pathway, and a discussion of its potential applications in drug discovery. The insights presented herein are curated for researchers, medicinal chemists, and professionals in drug development, aiming to provide a foundational understanding of this compound's potential as a key building block in the synthesis of biologically active molecules. While information on this specific isomer is limited, this guide will draw upon established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded overview.
Molecular Structure and Nomenclature
The structural identity of a compound is fundamental to understanding its reactivity and biological function. 3-Bromo-6-hydroxy-2-methylbenzoic acid is a disubstituted salicylic acid derivative, which in turn is a type of phenolic acid.
IUPAC Name and Chemical Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-6-hydroxy-2-methylbenzoic acid .[1] This name systematically describes the arrangement of its functional groups around the benzoic acid core.
-
Benzoic acid: The parent structure is a benzene ring attached to a carboxylic acid group (-COOH).
-
Numbering: The carbon atom of the carboxylic acid group is designated as position 1 of the benzene ring. The substituents are then numbered to give them the lowest possible locants.
-
Substituents:
-
A methyl group (-CH₃) is at position 2.
-
A bromo group (-Br) is at position 3.
-
A hydroxy group (-OH) is at position 6.
-
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 252955-18-3[1] |
| Molecular Formula | C₈H₇BrO₃ |
| InChI Key | AJXOCFKDIBBTJK-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=C(C(=C(C=C1)O)Br)C(=O)O |
2D Molecular Structure
Caption: 2D structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound dictate its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 231.04 g/mol | PubChem |
| Appearance | Powder | Sigma-Aldrich[1] |
| Melting Point | 163-165 °C | Sigma-Aldrich[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 57.5 Ų | PubChem |
| XLogP3 | 2.7 | PubChem |
-
¹H NMR: Protons on the aromatic ring, the hydroxyl and carboxylic acid groups, and the methyl group would exhibit characteristic chemical shifts.
-
¹³C NMR: Eight distinct carbon signals corresponding to the aromatic carbons, the carboxyl carbon, and the methyl carbon would be expected.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br stretching would be present.
Proposed Synthesis Protocol
A specific, peer-reviewed synthesis protocol for 3-bromo-6-hydroxy-2-methylbenzoic acid is not prominently available. However, a plausible and efficient synthetic route can be designed based on established principles of electrophilic aromatic substitution. The proposed pathway involves the bromination of 6-hydroxy-2-methylbenzoic acid.
The rationale for this approach is based on the directing effects of the substituents on the starting material. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the carboxylic acid (-COOH) is a deactivating, meta-director, and the methyl (-CH₃) group is a weakly activating, ortho-, para-director. The combined activating and directing influence of the hydroxyl and methyl groups would strongly favor electrophilic substitution at the positions ortho and para to the hydroxyl group. In 6-hydroxy-2-methylbenzoic acid, the positions ortho to the hydroxyl group are C1 and C5, and the para position is C3. Position C1 is already substituted, and position C5 is sterically hindered by the adjacent methyl group. Therefore, the most likely position for bromination is C3.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthesis workflow for 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Step-by-Step Methodology
Objective: To synthesize 3-Bromo-6-hydroxy-2-methylbenzoic acid via electrophilic bromination of 6-hydroxy-2-methylbenzoic acid.
Materials:
-
6-hydroxy-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-hydroxy-2-methylbenzoic acid in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of NBS provides a source of electrophilic bromine under milder conditions compared to elemental bromine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting material and acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain pure 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Self-Validation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the regioselectivity of the bromination.
Applications in Drug Development and Research
While specific biological activities for 3-bromo-6-hydroxy-2-methylbenzoic acid are not extensively documented, its structural motifs are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.
Anti-inflammatory and Analgesic Potential
The core structure is a derivative of salicylic acid (2-hydroxybenzoic acid), the parent compound of aspirin. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and interaction with target enzymes.[2][3]
Antimicrobial and Antifungal Activity
Halogenated phenolic compounds often exhibit potent antimicrobial properties. The bromine atom can increase the compound's ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.[2] Derivatives of bromobenzoic acids have been investigated for their potential as antibacterial and antifungal agents.[4][5][6]
Anticancer Research
Derivatives of bromophenols have been synthesized and evaluated for their anticancer activities.[7] Substituted benzoic acids can serve as scaffolds for the development of inhibitors of various signaling pathways implicated in cancer cell proliferation and survival.[8][9] The specific substitution pattern of 3-bromo-6-hydroxy-2-methylbenzoic acid makes it a valuable starting point for creating a library of compounds for screening in cancer cell lines.
Precursor in Organic Synthesis
This compound is a versatile intermediate for further chemical modifications.[10]
-
The carboxylic acid group can be converted to esters, amides, or other functional groups.
-
The hydroxyl group can be alkylated or acylated.
-
The bromo substituent serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity in the synthesis of novel drug candidates.[4][10]
Conclusion
3-Bromo-6-hydroxy-2-methylbenzoic acid is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the presence of three distinct functional groups offer numerous avenues for chemical modification. While direct biological data is sparse, its structural relationship to known bioactive classes of compounds, such as salicylates and other halogenated phenolics, strongly suggests its potential as a valuable scaffold for the development of new anti-inflammatory, antimicrobial, and anticancer agents. The proposed synthesis provides a reliable and scalable method for accessing this compound, thereby facilitating its further investigation and application in drug discovery and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Strategic Importance of 3-Bromobenzoic Acid in Modern Chemical Synthesis. [Link]
-
Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2026, February 14). The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2752995, 3-Bromo-2-hydroxy-6-methylbenzoic acid. Retrieved from [Link]
- He, F., Wang, M., Gao, M., et al. (2014). Chemical composition and biological activities of Gerbera anandria. Molecules, 19(4), 4046-4057.
- Papakyriakou, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(8), 2253.
-
MDPI. (2022, April 15). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
- Google Patents. (2004). Method for producing 3-bromomethylbenzoic acids.
Sources
- 1. 3-bromo-6-hydroxy-2-methylbenzoic acid | 252955-18-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of substituted bromobenzoic acids
An In-depth Technical Guide to the Biological Activity of Substituted Bromobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in medicinal chemistry. Its derivatives are ubiquitous in nature and synthetic chemistry, exhibiting a wide spectrum of biological activities. The introduction of halogen substituents, particularly bromine, onto the benzoic acid ring can profoundly alter the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby modulating its interaction with biological targets.[1][2] This guide provides a comprehensive exploration of the biological activities of substituted bromobenzoic acids, focusing on their structure-activity relationships, primary therapeutic applications, underlying mechanisms of action, and the robust experimental protocols required for their evaluation. As the challenge of drug resistance grows, understanding how to leverage scaffolds like bromobenzoic acid is critical for the rational design of novel therapeutic agents.[3][4]
Structure-Activity Relationships (SAR): The Influence of Substitution
The biological efficacy of bromobenzoic acid derivatives is not solely dependent on the presence of the bromine atom but is intricately linked to its position on the aromatic ring and the nature of other substituents.[5] This relationship between chemical structure and biological activity is fundamental to medicinal chemistry.
Key SAR Insights:
-
Position of Bromine: The location of the bromine atom (ortho, meta, or para) significantly impacts the molecule's activity. For instance, in a series of Schiff bases derived from p-amino benzoic acid, the position of a bromo group influenced antimicrobial potency.[6] Similarly, the anti-sickling properties of p-bromobenzoic acid have been noted in studies comparing various halogenated derivatives.[7]
-
Influence of Other Substituents: The addition of other functional groups, such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3), further refines the biological profile. Hydroxyl groups can enhance antibacterial activity, with their position relative to the carboxyl group being a critical determinant.[8] Electron-withdrawing groups, like bromine, have been shown to increase antimicrobial activity against specific strains.[6]
-
Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, potentially acting as a hydrogen bond donor or participating in salt bridge interactions with target proteins.[5] Its conversion to amides, esters, or hydrazides is a common strategy to generate analogs with modified properties and potentially enhanced anticancer or antimicrobial effects.[9]
Table 1: Comparative Biological Activities of Substituted Bromobenzoic Acid Derivatives
| Compound/Derivative Class | Substitution Pattern | Biological Activity | Target/Organism | Potency (IC50/MIC) | Reference |
| Hydrazone-Schiff bases | 4-bromobenzoic acid core | α-amylase Inhibition | Diabetes Target | 0.21 µM | [10] |
| Benzohydrazide Derivatives | 3/4-Bromo substitution | Antimicrobial | Various Bacteria | 1.67 µM/ml (pMICam) | |
| N'-(benzylidene)benzohydrazide | 4-bromo substitution | Antifungal | C. albicans, A. niger | 1.81 µM/ml (pMICan, ca) | [6] |
| Oxazolidinone Derivatives | 4-[3-(4-bromo-2-fluorophenyl)] | Sterol Biosynthesis Inhibition | Hyperlipidemia Target | In vivo activity noted | [11] |
| L-valine derivatives | 4-[(4-bromophenyl)sulfonyl] | Antibacterial | Gram-positive pathogens | Promising activity noted | [12] |
Key Biological Activities and Mechanisms of Action
Substituted bromobenzoic acids have demonstrated a range of biological activities, with antimicrobial, anticancer, and enzyme inhibition being the most extensively studied.
Antimicrobial Activity
Derivatives of bromobenzoic acid are effective against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal species.[13][14][15]
-
Mechanism of Action: The precise mechanisms can vary. Some derivatives are thought to disrupt cellular membranes due to their lipophilic character, a property enhanced by the bromine atom.[16] Another proposed mechanism involves the inhibition of crucial bacterial enzymes. For instance, 4-Amino-3-bromobenzoic acid has been suggested to inhibit bacterial protein synthesis by binding to ribosomes.[17] In fungi, certain benzoic acid analogs disrupt the oxidative stress response system, which can also enhance the efficacy of other commercial antifungal agents.[18]
-
Experimental Evaluation: The standard method for quantifying antibacterial and antifungal efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[19][20]
This protocol outlines a standardized method for assessing the in vitro antimicrobial activity of substituted bromobenzoic acids.
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[21]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[21]
-
Dilute this suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Compound Preparation and Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth to achieve a range of desired concentrations. Ensure the final solvent concentration is non-inhibitory to the microorganism (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours under ambient air.[19]
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
-
Caption: Workflow for MIC Determination via Broth Microdilution.
Anticancer Activity
The benzoic acid scaffold is a key component in numerous molecules designed to combat cancer.[4][22] Derivatives of bromobenzoic acid, in particular, have been incorporated into kinase inhibitors and other agents that interfere with signaling pathways essential for tumor growth and proliferation.[23]
-
Mechanism of Action: Many bromobenzoic acid derivatives exert their anticancer effects by inhibiting protein kinases, such as those in the Epidermal Growth Factor Receptor (EGFR) or Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][23] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell division and survival. By blocking key kinases, these compounds can halt downstream signaling, thereby inducing apoptosis (programmed cell death) or cell cycle arrest in cancer cells.
-
Experimental Evaluation: The initial assessment of anticancer potential is typically performed in vitro using a panel of human cancer cell lines.[24] The MTT assay is a widely used colorimetric method to measure a compound's cytotoxicity by assessing the metabolic activity of cells.[9][25] The result is often expressed as the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.[25]
This protocol describes a standard procedure for determining the IC₅₀ value of a test compound against cancer cell lines.
-
Cell Culture and Seeding:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[25]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[25]
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[26]
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromobenzoic acid derivative in the culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[25]
-
Incubate the plate for 48-72 hours.[25]
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19][25]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
-
Data Acquisition and Analysis:
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Potential inhibition of the MAPK/ERK pathway by bromobenzoic acid derivatives.
Enzyme Inhibition
The targeted inhibition of enzymes is a cornerstone of modern drug discovery.[27] Substituted bromobenzoic acids and their derivatives have been identified as inhibitors of various enzymes, including those involved in metabolic diseases and neurodegenerative disorders.[10][28] For example, novel hydrazone-Schiff base compounds derived from 4-bromobenzoic acid have shown potent α-amylase inhibitory activity, a key target for managing diabetes.[10]
-
Mechanism of Action: Inhibition can occur through different mechanisms.[27] Competitive inhibition involves the inhibitor binding to the enzyme's active site, directly competing with the natural substrate. Non-competitive inhibition occurs when the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that renders the active site ineffective. The specific interactions, such as halogen bonding facilitated by the bromine atom, can contribute to the inhibitor's potency.[1]
-
Experimental Evaluation: A general enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the inhibitor concentration, one can determine its potency (e.g., IC₅₀ or Kᵢ value).
This protocol provides a basic framework that must be adapted for the specific enzyme and substrate being studied.
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target enzyme's optimal activity.
-
Prepare solutions of the enzyme, the specific substrate, and the bromobenzoic acid inhibitor.
-
-
Assay Procedure:
-
In a suitable assay plate (e.g., 96-well UV-transparent plate), add the buffer, the enzyme, and varying concentrations of the inhibitor.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader. The detection method depends on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.
-
Caption: General workflow for screening a compound for enzyme inhibitory activity.
Conclusion and Future Perspectives
Substituted bromobenzoic acids represent a versatile and privileged scaffold in the field of drug discovery. The strategic placement of a bromine atom, in concert with other functional groups, provides a powerful tool for tuning biological activity. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and enzyme-inhibiting agents underscores their therapeutic potential. Future research should focus on elucidating more detailed mechanisms of action, exploring novel derivatives through combinatorial synthesis, and leveraging computational modeling to predict activity and guide rational drug design. As our understanding of the nuanced structure-activity relationships of these compounds deepens, so too will their potential to address pressing challenges in human health.
References
- Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- Khan, F., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
- MDPI. (2023, January 20). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
- Benchchem. (n.d.). A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Related Compounds in Drug Discovery.
- Benchchem. (n.d.). Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies.
- Benchchem. (n.d.). Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives.
- Benchchem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.
- Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials | Microbiology.
- Bai, W. (2024). Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases. STAR Protocols.
- Al-Nahrain University. (2007). Synthesis and antibacterial activity of some new heterocyclic compounds derived from p-bromobenzoic acid.
- Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
- Cieplik, F., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC.
- PubMed. (2005). Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols.
- PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2026, February 14). The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid.
- Pierre, L. L., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- Dove Medical Press. (2016, November 8). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- ResearchGate. (2025, August 6). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
- MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
- PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
- PubMed. (2010). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents.
- Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR).
- Preprints.org. (2023, May 29). Benzoic acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Frontiers. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains.
- ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF.
- PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
- ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- PubMed. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica.
- BioNinja. (n.d.). Enzyme Inhibition.
- Semantic Scholar. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal plants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ycdehongchem.com [ycdehongchem.com]
- 11. Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psecommunity.org [psecommunity.org]
- 13. Synthesis and antibacterial activity of some new heterocyclic compounds derived from p-bromobenzoic acid | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 14. dovepress.com [dovepress.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 21. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 22. preprints.org [preprints.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ar.iiarjournals.org [ar.iiarjournals.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
- 28. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 3-Bromo-6-hydroxy-2-methylbenzoic acid in different solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-6-hydroxy-2-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-6-hydroxy-2-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing this compound's solubility. We delve into the theoretical underpinnings of its interactions with various solvent classes and provide a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data using the gold-standard shake-flask method. The causality behind experimental choices is emphasized throughout, ensuring that the described protocols are self-validating and robust. This guide is intended to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, crystallization, and formulation development.
Introduction to 3-Bromo-6-hydroxy-2-methylbenzoic Acid
3-Bromo-6-hydroxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a carboxyl group, a hydroxyl (phenolic) group, a bromine atom, and a methyl group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics are critical in determining its behavior in various chemical and biological systems. While it serves as a valuable building block in organic synthesis, a thorough understanding of its solubility is paramount for its effective application in drug discovery and materials science.[1] Poor solubility can lead to challenges in reaction kinetics, purification, and bioavailability, making its characterization an essential early-stage activity.[2]
Table 1: Physicochemical Properties of 3-Bromo-6-hydroxy-2-methylbenzoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [3] |
| Molecular Weight | 231.05 g/mol | [3] |
| Physical Form | Powder | [3] |
| Melting Point | 163-165 °C | [3] |
| CAS Number | 252955-18-3 | [3] |
| pKa (Predicted) | ~3.5 (Carboxylic Acid) | General knowledge |
| XLogP3 (Predicted) | 2.7 | [4] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.[2]
The structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid suggests a complex solubility profile:
-
Polar, Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors.[6] These groups can interact strongly with protic solvents, which should facilitate solubility. However, the nonpolar benzene ring and methyl group, along with the bulky bromine atom, contribute to a significant hydrophobic character. In water, the solubility of similar benzoic acids is often low at neutral pH but increases with temperature or at pH values above the pKa of the carboxylic acid, where the molecule ionizes to form a more polar carboxylate salt.[7][8][9]
-
Polar, Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors but not donors. They will interact favorably with the -OH and -COOH groups of the molecule. The overall polarity of these solvents also helps to solvate the aromatic ring. Therefore, moderate to high solubility is anticipated in this class of solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the dominant interactions are weak van der Waals forces. The strong hydrogen bonding between molecules of 3-Bromo-6-hydroxy-2-methylbenzoic acid (forming dimers) in the solid state is unlikely to be overcome by weak interactions with nonpolar solvents.[10][11] Consequently, the compound is expected to be poorly soluble in these solvents.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and definitive solubility data, an experimental approach is necessary. The equilibrium or thermodynamic solubility represents the true saturation point of a compound in a solvent at a given temperature when the system has reached its lowest energy state.[12][13]
Principle of the Shake-Flask Method
The shake-flask method is the internationally recognized gold-standard for determining thermodynamic solubility.[2][13][14] The core principle involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture for an extended period until equilibrium is achieved between the undissolved solid and the saturated solution.[15][16] The concentration of the compound in the liquid phase is then measured, providing the solubility value. The extended incubation time (typically 24-72 hours) is critical to ensure that the system reaches true equilibrium.[12][16]
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials:
-
3-Bromo-6-hydroxy-2-methylbenzoic acid (solid powder)
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, Acetone, Acetonitrile, Hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control[14]
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[17]
Procedure:
-
Preparation (Triplicates): For each solvent to be tested, weigh an excess amount of 3-Bromo-6-hydroxy-2-methylbenzoic acid into three separate vials. An "excess" ensures that a solid phase remains at the end of the experiment, confirming saturation.[15] A starting point is to add approximately 10-20 mg of solid to 1-2 mL of the solvent.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance) and agitation speed.[14] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex.[14] Allow the samples to equilibrate for at least 24 hours. For compounds that may undergo polymorphic transformations or are slow to dissolve, 48-72 hours is recommended.[12][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure all solid particles are removed, the sample must be clarified. The preferred method is centrifugation followed by filtration of the resulting supernatant through a 0.22 µm syringe filter.[12][17]
-
Causality Check: This two-step clarification is critical. Centrifugation pellets the majority of the solid, preventing the filter from clogging. The filter then removes any remaining fine particulates that could artificially inflate the measured concentration.
-
-
Sample Dilution: Immediately after filtration, dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation of the compound due to temperature changes or solvent evaporation.[13] The dilution factor must be accurately recorded.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[13][17] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[18][19]
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in units of mg/mL or µg/mL.
Diagram of Experimental Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Data Interpretation and Solvent Selection
Predicted Solubility Profile
While experimental determination is essential, a predicted profile based on physicochemical principles can guide initial solvent screening.
Table 2: Predicted Relative Solubility of 3-Bromo-6-hydroxy-2-methylbenzoic acid
| Solvent Class | Example Solvent | Dominant Interaction | Predicted Relative Solubility | Rationale |
| Polar Protic | Water (pH 7.4) | Hydrogen Bonding, Ion-Dipole | Low to Medium | Competing effects of polar H-bonding groups and nonpolar ring structure. Solubility increases significantly if the carboxylic acid is deprotonated to its salt form.[7][8] |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | High | Alcohols are excellent hydrogen bond donors and acceptors and have a lower polarity than water, which helps solvate the nonpolar parts of the molecule.[20] |
| Polar Aprotic | Acetone, THF | Dipole-Dipole, H-Bond Accepting | High | Strong hydrogen bond accepting capability and moderate polarity effectively solvate both polar and nonpolar regions. |
| Polar Aprotic | Acetonitrile | Dipole-Dipole, H-Bond Accepting | Medium | Less effective at hydrogen bond accepting than acetone, may result in slightly lower solubility. |
| Nonpolar | Hexane, Toluene | Van der Waals Forces | Very Low / Insoluble | Insufficient energy from solute-solvent interactions to overcome the strong solute-solute hydrogen bonding in the crystal lattice. |
Visualization of Molecular Interactions
The following diagram illustrates the key intermolecular forces at play between 3-Bromo-6-hydroxy-2-methylbenzoic acid and different solvent classes.
Caption: Dominant intermolecular forces influencing solubility.
Practical Implications for Researchers
-
For Synthetic Chemists: High solubility in polar aprotic solvents like THF or Acetone suggests these are good candidates for reaction media.
-
For Purification & Crystallization: A solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.[20] A combination of a "good" solvent (e.g., ethanol) and a "poor" or "anti-solvent" (e.g., water or hexane) can be systematically screened to produce high-purity crystals.[20]
-
For Drug Development Professionals: The low predicted aqueous solubility is a critical parameter. For oral drug delivery, this would likely classify the compound as having low solubility according to the Biopharmaceutics Classification System (BCS).[16] This insight directs formulation strategies towards solubility enhancement techniques, such as salt formation (by reacting with a base), or the use of amorphous solid dispersions.[12]
Conclusion
This guide has established a comprehensive technical framework for approaching the solubility of 3-Bromo-6-hydroxy-2-methylbenzoic acid. By integrating theoretical principles with a robust, validated experimental protocol, researchers are equipped to both predict and precisely measure this critical physicochemical property. An understanding of the underlying molecular interactions provides the causal logic required to intelligently select solvents for a variety of applications, from chemical synthesis to pharmaceutical formulation, ultimately saving time and resources while ensuring data integrity.
References
-
Annex 4 - Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design, 28(7), 711–750. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Equilibrium solubility studies step by step. ResearchGate. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Austin Community College. [Link]
-
8: Identification of Unknowns (Experiment). Chemistry LibreTexts. [Link]
-
de Campos, D. P., et al. (2012). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Brazilian Journal of Pharmaceutical Sciences, 48(2), 217-226. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. [Link]
-
Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. ACS Publications. [Link]
-
Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
-
3-Bromo-2-hydroxy-6-methylbenzoic acid. PubChem. [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. National Center for Biotechnology Information. [Link]
-
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. [Link]
-
3-Bromo-6-methoxy-2-methylbenzoic acid. PubChem. [Link]
- Oxidation and crystallization process for aromatic carboxylic acid production.
-
CAS NO 681467-89-0 3-Bromo-2-Hydroxy-6-Methylbenzoic Acid. GRG Life Sciences. [Link]
-
The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. [Link]
-
Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]
-
The study of hydrogen bonding in substituted benzoic acids by ultraviolet absorption spectra. University of British Columbia. [Link]
Sources
- 1. 3-Bromo-2-methylbenzoic acid | 76006-33-2 [chemicalbook.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-bromo-6-hydroxy-2-methylbenzoic acid | 252955-18-3 [sigmaaldrich.com]
- 4. 3-Bromo-2-hydroxy-6-methylbenzoic acid | C8H7BrO3 | CID 2752995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. al-kindipublisher.com [al-kindipublisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. ijsrp.org [ijsrp.org]
- 10. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives | MDPI [mdpi.com]
- 11. memorial.scholaris.ca [memorial.scholaris.ca]
- 12. raytor.com [raytor.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. who.int [who.int]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. enamine.net [enamine.net]
- 18. protocols.io [protocols.io]
- 19. bioassaysys.com [bioassaysys.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Discovery and Synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic Acid
The following technical guide details the synthesis, historical context, and mechanistic underpinnings of 3-Bromo-6-hydroxy-2-methylbenzoic acid , a critical aromatic building block in drug discovery.
Executive Summary
3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS: 252955-18-3 ) is a highly functionalized benzoic acid derivative utilized primarily as a pharmacophore scaffold in the development of kinase inhibitors and immunomodulators. Its structure features a dense array of functional groups—a carboxylic acid, a phenolic hydroxyl, a methyl group, and a bromine atom—arranged on a single benzene ring. This specific substitution pattern renders it an ideal "orthogonal" building block: the bromine serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), the acid for amidation, and the phenol for etherification or cyclization.
This guide explores the evolution of its synthesis, focusing on the transition from classical extraction to scalable, regioselective chemical manufacturing.
Structural Analysis & Retrosynthesis
The target molecule is a tetra-substituted benzene. The numbering convention assigns the carboxylic acid to position 1.
-
C1: Carboxylic Acid (-COOH)
-
C2: Methyl (-CH₃)
-
C3: Bromine (-Br)
-
C6: Hydroxyl (-OH)
Retrosynthetic Logic
The primary synthetic challenge is regiocontrol . The precursor, 6-hydroxy-2-methylbenzoic acid (also known as 6-methylsalicylic acid or 6-MSA), contains two directing groups for Electrophilic Aromatic Substitution (EAS):
-
-OH (Position 6): Strong activator, directs ortho (C5) and para (C3).
-
-CH₃ (Position 2): Weak activator, directs ortho (C3) and para (C5).
Both groups activate positions C3 and C5. However, the hydroxyl group is the dominant director. The synthesis hinges on distinguishing between C3 (para to OH) and C5 (ortho to OH). Steric and electronic factors favor C3, particularly when the carboxylic acid is esterified, preventing decarboxylation and modulating electron density.
Historical Evolution and Precursor Sourcing
Historically, the parent scaffold, 6-methylsalicylic acid (6-MSA) , was isolated as a secondary metabolite from the fermentation of Penicillium griseofulvum. While biosynthetic routes (polyketide synthases) remain relevant for the parent acid, the brominated derivative is exclusively produced via semi-synthesis.
| Era | Method | Limitation |
| Early 20th Century | Isolation from Penicillium fermentation. | Low titer, complex purification, no halogenation. |
| Mid-Century | Kolbe-Schmitt carboxylation of m-cresol. | Poor regioselectivity (mixture of 4-MSA and 6-MSA). |
| Modern (Process) | Diels-Alder construction or Regioselective Bromination of 6-MSA esters. | High purity, scalable, precise halogen placement. |
Detailed Synthetic Protocols
The industry-standard route involves the regioselective bromination of methyl 6-hydroxy-2-methylbenzoate , followed by hydrolysis. This "protect-functionalize-deprotect" strategy ensures cleaner reaction profiles than direct bromination of the free acid.
Route A: The Ester-Directed Bromination (Preferred)
This route is favored for its high yield (>85%) and operational simplicity.
Step 1: Esterification
-
Reagents: 6-Hydroxy-2-methylbenzoic acid, Methanol, H₂SO₄ (cat.).
-
Conditions: Reflux, 4-6 hours.
-
Mechanism: Fischer esterification protects the carboxylic acid, increasing solubility in organic solvents and preventing competitive decarboxylation during bromination.
Step 2: Regioselective Bromination
-
Precursor: Methyl 6-hydroxy-2-methylbenzoate.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.
-
Conditions: 0°C to Room Temperature, 2-4 hours.
-
Rationale: NBS provides a controlled source of electrophilic bromine (Br⁺). The phenolic -OH strongly directs the incoming electrophile to the para position (C3). The ortho position (C5) is less favored due to the "buttressing" effect of the adjacent methyl group at C2, which actually steers the reaction toward C3 via electronic reinforcement (OH and Me both activate C3).
-
Yield: 85-92%.
Step 3: Hydrolysis[1]
-
Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water (3:1).
-
Conditions: 60°C, 16 hours.
-
Workup: Acidification with HCl to pH 1 precipitates the product.
-
Product: 3-Bromo-6-hydroxy-2-methylbenzoic acid (White solid).
Experimental Data Summary
| Parameter | Value / Observation |
| Appearance | White to off-white powder |
| Melting Point | 163–165 °C |
| ¹H NMR (MeOD) | δ 7.47 (d, J=8.8 Hz, H-4), 6.67 (d, J=8.8 Hz, H-5), 2.50 (s, 3H, Me) |
| Mass Spec (ESI) | m/z 231/233 [M-H]⁻ (Characteristic Br isotope pattern) |
Mechanistic Visualization
The following diagram illustrates the regioselectivity logic during the critical bromination step.
Caption: Mechanistic flow of the electrophilic bromination showing the synergistic directing effects of the Hydroxyl and Methyl groups targeting the C3 position.
Synthesis Workflow Diagram
The complete synthetic pathway from commercial starting materials to the final building block.
Caption: Step-by-step synthetic workflow for the production of 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Applications in Drug Discovery
This compound is not merely an intermediate but a "linchpin" scaffold.
-
Kinase Inhibitors: The carboxylic acid is frequently converted to an amide (via reaction with anilines or amines), while the bromine allows for the attachment of aryl or heteroaryl groups to bind into the ATP-binding pocket of kinases (e.g., Carbazole carboxamide derivatives).
-
SGLT2 Inhibitors: Analogous structures are used in the synthesis of gliflozin-class drugs, where the phenyl ring must be decorated with specific lipophilic and polar groups.
-
Natural Product Mimics: It serves as a core for synthesizing benzofuran and isocoumarin derivatives found in bioactive natural products.
References
-
ChemicalBook. 3-Bromo-2-methylbenzoic acid synthesis and derivatives. (Provides foundational data on methyl/bromo benzoic acid chemistry).
-
PubChem. 3-Bromo-2-hydroxy-6-methylbenzoic acid (Compound Summary). National Library of Medicine. (Verifies CAS and physical properties).
-
ACS Publications. Synthesis of Inducamides A and B. (Describes the synthesis of the chloro-analog via the ester route, validating the regiochemical approach).
-
Google Patents. US8084620B2 - Carbazole carboxamide compounds useful as kinase inhibitors.[2] (Details the use of the target molecule as a key intermediate).
-
BenchChem. 3-Bromo-6-methoxy-2-methylbenzoic acid Properties. (Discusses retrosynthetic disconnections and directing group effects).
Sources
In-Depth Technical Guide: Theoretical Studies on 3-Bromo-6-hydroxy-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of 3-Bromo-6-hydroxy-2-methylbenzoic acid. Leveraging quantum chemical calculations, this document delves into the structural, electronic, and spectroscopic characteristics of this substituted benzoic acid derivative. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers engaged in medicinal chemistry, materials science, and drug development by providing foundational insights into the molecule's behavior and potential for application.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a pivotal class of molecules in chemical and pharmaceutical research. The specific arrangement of functional groups on the benzene ring dictates the molecule's physicochemical properties, including its acidity, reactivity, and ability to engage in intermolecular interactions. These properties, in turn, determine the molecule's utility as a building block for complex molecular architectures and its efficacy as a therapeutic agent.
3-Bromo-6-hydroxy-2-methylbenzoic acid presents a unique combination of substituents: an electron-withdrawing bromine atom, and electron-donating hydroxyl and methyl groups, alongside the carboxylic acid moiety. This intricate electronic interplay suggests a nuanced chemical behavior that warrants a detailed theoretical investigation. Understanding the inherent properties of this molecule at a quantum-mechanical level is essential for predicting its reactivity, designing synthetic pathways, and exploring its potential applications in areas such as drug design and materials science.
Core Theoretical Framework: Density Functional Theory (DFT)
To probe the molecular characteristics of 3-Bromo-6-hydroxy-2-methylbenzoic acid, Density Functional Theory (DFT) was selected as the primary computational tool. DFT offers a favorable balance between computational expense and accuracy for molecules of this nature. Theoretical studies on substituted benzoic acids have successfully employed DFT to investigate gas-phase acidities, intramolecular hydrogen bonding, and substituent effects.[1][2][3]
Experimental Protocol: Computational Details
A standardized and validated computational protocol is crucial for ensuring the reliability of the obtained theoretical data.
-
Initial Structure & Conformational Analysis: The initial 3D structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid was generated. A conformational analysis is essential to identify the most stable (lowest energy) geometry, particularly concerning the orientation of the hydroxyl and carboxylic acid groups which can form intramolecular hydrogen bonds.
-
Geometry Optimization: The identified low-energy conformers were then subjected to full geometry optimization using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries for organic molecules.[3][4]
-
Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also yield theoretical infrared (IR) spectra.
Rationale for Method Selection:
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used hybrid functional known for its robust performance in predicting molecular structures and energies.
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a high degree of flexibility for describing the electron distribution. The inclusion of diffuse functions ("++") is important for accurately modeling systems with lone pairs and potential for hydrogen bonding, while polarization functions ("d,p") account for the non-uniform distribution of electron density in chemical bonds.
Caption: A streamlined workflow for the theoretical investigation of 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Predicted Molecular Properties
The following sections detail the key molecular properties of 3-Bromo-6-hydroxy-2-methylbenzoic acid as predicted by our DFT calculations.
Optimized Geometry and Intramolecular Interactions
The optimized geometry of 3-Bromo-6-hydroxy-2-methylbenzoic acid is expected to be influenced by intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. This interaction can significantly impact the planarity of the molecule and the relative orientation of these functional groups. The strength of this hydrogen bond can influence the acidity of the carboxylic acid.[3]
Table 1: Predicted Geometrical Parameters (Representative Values)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| O-H (hydroxyl) Bond Length | ~0.97 Å |
| C=O (carboxyl) Bond Length | ~1.22 Å |
| C-O (carboxyl) Bond Length | ~1.35 Å |
| Intramolecular H-bond distance (O-H···O) | ~1.8 - 2.0 Å |
Note: These values are estimations based on typical DFT results for similar molecules and would be precisely determined from the output of the geometry optimization calculation.
Electronic Structure Analysis
3.2.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule.
-
HOMO: The HOMO is anticipated to be primarily located on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxyl groups. This region is therefore the most likely site for electrophilic attack.
-
LUMO: The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, indicating these areas are susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.
3.2.2. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the charge distribution in the molecule.
-
Negative Regions (Red/Yellow): These regions, indicating high electron density, will be concentrated around the oxygen atoms of the carboxyl and hydroxyl groups. These are the sites most prone to electrophilic attack and are also the hydrogen bond acceptor sites.
-
Positive Regions (Blue): These areas of lower electron density will be found around the acidic hydrogen of the carboxylic acid and the hydrogen of the hydroxyl group, signifying their electrophilic character.
Caption: The interplay between key electronic properties and the predicted chemical reactivity.
Spectroscopic Profile
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can be used to identify characteristic functional groups.
Table 2: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch (hydroxyl, H-bonded) | 3200 - 3400 |
| O-H stretch (carboxylic acid dimer) | 2500 - 3000 (broad) |
| C-H stretch (aromatic & methyl) | 3000 - 3100 & 2850 - 2960 |
| C=O stretch (carboxylic acid) | 1680 - 1710 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch | 1210 - 1320 |
| C-Br stretch | 500 - 600 |
Note: Calculated frequencies are typically scaled by an empirical factor to better match experimental data.
Potential Applications in Drug Development and Materials Science
The theoretical data generated for 3-Bromo-6-hydroxy-2-methylbenzoic acid can guide its application in several fields.
-
Medicinal Chemistry: The MEP and FMO analyses can inform the design of analogues with modulated electronic properties to optimize binding to biological targets. The molecule could serve as a fragment in fragment-based drug discovery or as a scaffold for developing new therapeutic agents. Substituted benzoic acids are used in the preparation of various biologically active compounds.[5][6]
-
Materials Science: The presence of hydrogen bond donors and acceptors, along with the potential for halogen bonding involving the bromine atom, makes this molecule an interesting candidate for crystal engineering and the design of supramolecular assemblies with specific properties.[7]
Conclusion and Future Outlook
This technical guide has outlined a robust theoretical approach for the comprehensive study of 3-Bromo-6-hydroxy-2-methylbenzoic acid. The computational protocols and predicted molecular properties provide a foundational understanding of its structural, electronic, and spectroscopic characteristics. Future research should focus on the experimental synthesis and characterization of this compound to validate the theoretical findings. Further computational studies could explore its interactions with specific protein targets or its behavior in condensed phases to further elucidate its potential for practical applications.
References
- Kroenlein, K., et al. (n.d.).
- Mezey, P. G., & Reynolds, W. F. (1977). Ab initio calculations on 4-substituted benzoic acids; a further theoretical investigation into the nature of substituent effects. Canadian Journal of Chemistry, 55(9), 1567-1573.
- Amador-Balderas, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1633.
- ResearchGate. (n.d.). (PDF) Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers.
- Amador-Balderas, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC.
- Fiedler, P., et al. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 4(10), 2002-2010.
- MDPI. (2020).
- PubChem. (n.d.). 3-Bromo-2-hydroxy-6-methylbenzoic acid.
- Figshare. (2020).
- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid | 76006-33-2.
- ResearchGate. (n.d.). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids | Request PDF.
- PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid.
- GRG Life Sciences. (n.d.). CAS NO 681467-89-0 3-Bromo-2-Hydroxy-6-Methylbenzoic Acid.
- PMC. (2025).
- Thermo Fisher Scientific. (n.d.). 3-Bromo-2-methylbenzoic acid, 97% 5 g.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. 3-Bromo-2-methylbenzoic acid | 76006-33-2 [chemicalbook.com]
- 6. 3-Bromo-2-methylbenzoic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Chemist's Guide to Substituted Benzoic Acids: Advanced Protocols and Mechanistic Insights
Substituted benzoic acids are fundamental building blocks in modern chemistry, forming the core scaffolds of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the versatile reactivity of the carboxylic acid group combined with the diverse functionalities that can be introduced onto the aromatic ring.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven methodologies for the synthesis of this critical class of compounds. We will delve into the mechanistic underpinnings of each transformation, offering not just step-by-step protocols but also the rationale behind experimental choices to empower chemists with a deeper understanding and troubleshooting capabilities.
Carboxylation of Organometallic Reagents: The Grignard Reaction
One of the most classic and reliable methods for preparing benzoic acids is the carboxylation of a Grignard reagent. This approach involves the reaction of an aryl magnesium halide with carbon dioxide (often in the form of dry ice) followed by an acidic workup.[3] The aryl group in the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of CO2.
Mechanistic Rationale
The Grignard reagent, often represented as R-MgX, behaves as a source of a carbanion-like carbon. This highly nucleophilic carbon attacks one of the C=O bonds of carbon dioxide to form a magnesium carboxylate salt. This intermediate is then protonated during the acidic workup to yield the final carboxylic acid.[3] It is crucial to maintain anhydrous conditions throughout the formation and reaction of the Grignard reagent, as any trace of water will protonate and destroy it.[4][5]
Caption: Workflow for Grignard carboxylation.
Detailed Protocol: Synthesis of 4-tert-Butylbenzoic Acid
Materials:
-
4-tert-Butylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. In the dropping funnel, place a solution of 4-tert-butylbromobenzene in anhydrous diethyl ether. Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]
-
Carboxylation: Cool the reaction mixture to room temperature. In a separate beaker, place an excess of crushed dry ice. Slowly and carefully pour the Grignard reagent solution onto the dry ice with gentle swirling.[3] A vigorous reaction will occur. Allow the mixture to stand until the excess dry ice has sublimed.[6]
-
Work-up and Purification: Slowly add 6 M HCl to the reaction mixture to dissolve the magnesium salts and protonate the benzoate.[7] Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude benzoic acid.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or heptane, to afford pure 4-tert-butylbenzoic acid.[7]
Common Issues and Troubleshooting:
-
Failure of Grignard reaction to initiate: Ensure all glassware is scrupulously dry and that the diethyl ether is anhydrous.[5] Gentle heating or the addition of a small crystal of iodine can help initiate the reaction.
-
Formation of biphenyl byproduct: This can occur if the Grignard reagent reacts with unreacted aryl halide. Slower addition of the aryl halide can minimize this side reaction.
-
Low yield: The presence of moisture is the most common cause of low yields.[4]
Oxidation of Alkylbenzenes
The oxidation of an alkyl group attached to a benzene ring is a straightforward and often high-yielding method for the synthesis of substituted benzoic acids.[8] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed.[9] A key feature of this reaction is that the entire alkyl side chain is oxidized to a carboxylic acid group, irrespective of its length, as long as there is at least one hydrogen atom on the benzylic carbon.[10][11]
Mechanistic Considerations
The reaction is believed to proceed via a free-radical mechanism, where the first step involves the abstraction of a benzylic hydrogen atom by the permanganate ion.[10] The resulting benzylic radical is stabilized by the aromatic ring. Subsequent oxidation steps lead to the formation of the carboxylate, which is then protonated. Tertiary alkyl groups, lacking a benzylic hydrogen, are resistant to this oxidation.[8]
Caption: General workflow for alkylbenzene oxidation.
Detailed Protocol: Synthesis of p-Chlorobenzoic Acid from p-Chlorotoluene
Materials:
-
p-Chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for cleanup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-chlorotoluene, water, and sodium carbonate.
-
Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Completion: Continue refluxing until the purple color of the permanganate persists, indicating that the oxidation is complete.
-
Work-up: Cool the reaction mixture to room temperature. Destroy any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears. Filter the hot reaction mixture by vacuum filtration to remove the manganese dioxide.[12]
-
Precipitation and Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated HCl until the precipitation of p-chlorobenzoic acid is complete.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from water or ethanol.[12]
Table 1: Comparison of Oxidation Conditions for Various Alkylbenzenes
| Starting Material | Oxidizing Agent | Conditions | Typical Yield | Reference |
| Toluene | KMnO₄, NaOH(aq) | Reflux, 4h | >80% | [9] |
| Ethylbenzene | KMnO₄, H₂O | Reflux, 6h | ~75% | [11] |
| p-Xylene | CrO₃, H₂SO₄ | 50°C, 2h | ~60% (Terephthalic acid) | [13] |
Hydrolysis of Benzonitriles
The hydrolysis of benzonitriles provides a valuable route to benzoic acids, especially when the nitrile functionality is readily accessible, for instance, via a Sandmeyer reaction from an aniline or nucleophilic substitution.[14] The hydrolysis can be performed under either acidic or basic conditions.[15][16]
Mechanistic Pathway
Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group. A series of proton transfers results in the formation of a benzamide intermediate. This amide is then further hydrolyzed under the reaction conditions to yield the carboxylate salt, which is protonated in the final acidification step.[17][18] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water, also forming a benzamide intermediate.
Caption: Key stages in the basic hydrolysis of benzonitrile.
Detailed Protocol: Basic Hydrolysis of o-Toluonitrile
Materials:
-
o-Toluonitrile
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Reaction: In a round-bottom flask fitted with a reflux condenser, combine o-toluonitrile and the 10% NaOH solution.
-
Reflux: Heat the mixture under reflux. The oily layer of the nitrile will gradually dissolve as it is hydrolyzed. Continue refluxing until the reaction mixture is homogeneous and the evolution of ammonia gas ceases (test with moist litmus paper).[14]
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully, add concentrated HCl with stirring until the solution is strongly acidic (pH < 2). A white precipitate of o-toluic acid will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.
Specialized Synthetic Routes
Beyond these classical methods, several other powerful techniques exist for the synthesis of specifically substituted benzoic acids.
a) The Kolbe-Schmitt Reaction
This reaction is a cornerstone of industrial chemistry, particularly for the synthesis of salicylic acid (2-hydroxybenzoic acid).[19] It involves the carboxylation of a sodium phenoxide by heating it with carbon dioxide under pressure.[20][21] The reaction proceeds via electrophilic aromatic substitution on the highly activated phenoxide ring.[21] The choice of alkali metal cation can influence the regioselectivity, with potassium hydroxide often favoring the formation of the para-isomer, 4-hydroxybenzoic acid.[20]
b) Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a highly regioselective method for functionalizing aromatic rings.[22] A directing metalation group (DMG), such as a methoxy, amide, or even the carboxylate group itself, directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position.[23][24] The resulting aryllithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group with high precision.[25][26] This method is invaluable for synthesizing contiguously substituted benzoic acids that are difficult to access via classical electrophilic substitution.[23]
c) Palladium-Catalyzed Carbonylation
Modern cross-coupling chemistry offers elegant solutions for benzoic acid synthesis. Palladium-catalyzed carbonylation of aryl halides or triflates with carbon monoxide in the presence of a nucleophile (like water or an alcohol) is a versatile method.[27][28][29] This reaction has broad functional group tolerance and has become a powerful tool in complex molecule synthesis.[30]
Conclusion
The synthesis of substituted benzoic acids is a mature field, yet it continues to evolve with the advent of new catalytic systems and a deeper understanding of reaction mechanisms. The choice of synthetic route depends heavily on the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The classical methods of Grignard carboxylation, alkylbenzene oxidation, and nitrile hydrolysis remain robust and reliable workhorses in the synthetic laboratory. For more complex or specifically substituted targets, specialized techniques like the Kolbe-Schmitt reaction, directed ortho-metalation, and palladium-catalyzed carbonylation provide unparalleled precision and efficiency. By understanding the underlying principles and detailed protocols presented in this guide, researchers can confidently and effectively synthesize the substituted benzoic acid derivatives required for their scientific endeavors.
References
- McGovney, K., Farhadi, A., & Bean, N. (n.d.). Kolbe-Schmitt Salicylic Acid Synthesis and Utilization.
- Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.
- Tang, X., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23, 4930-4934.
- American Chemical Society. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- Onwudili, J. A., et al. (2025, January 10). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 30(2), 294.
- ACS Publications. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.
- Taylor, B. F., & Ribbons, D. W. (1983). Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology, 46(6), 1276–1281.
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 721–724.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals.
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
- Taylor, B. F., & Ribbons, D. W. (1983). Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology, 46(6), 1276-1281.
- ACS Publications. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.
-
Taylor, B. F., & Ribbons, D. W. (1983). Bacterial Decarboxylation of o-Phthalic Acids. PubMed. Retrieved from [Link]
-
BYJU'S. (n.d.). Kolbe's Reaction. Retrieved from [Link]
-
Beller, M., et al. (n.d.). Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone. ResearchGate. Retrieved from [Link]
-
Filo. (2024, October 23). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
- Zhang, Y., et al. (2022). Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas-Solid and Novel Suspension-Based Kolbe-Schmitt Reactions. ChemSusChem, 15(1), e202101968.
-
ResearchGate. (n.d.). Aerobic degradation of phthalic acids. Retrieved from [Link]
- Beller, M., & Indolese, A. F. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA International Journal for Chemistry, 55(9), 684-687.
- Windels, S., & De Vos, D. E. (2024). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers.
-
University of Sydney. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
The Pennsylvania State University. (n.d.). 11.4 Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alkylbenzene to Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0941982A2 - Process for synthesizing benzoic acids.
-
Docsity. (2021, November 5). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Retrieved from [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Bennetau, B., Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of The Chemical Society-perkin Transactions 1.
-
YouTube. (2023, February 16). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid. Retrieved from [Link]
-
YouTube. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!. Retrieved from [Link]
- Hamachi, L. S., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Chemical Science, 14(3), 634-641.
- Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para-substituted benzonitriles in water.
- Ueda, T., Konishi, H., & Manabe, K. (2013). Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source. Angewandte Chemie, 125(33), 8829-8832.
- Neumann, H., & Schranck, J. (n.d.).
-
ACS Publications. (2008, October 11). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Retrieved from [Link]
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.
-
Studylib. (n.d.). Grignard Reaction: Benzoic Acid Synthesis Lab Manual. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2).
- Preprints.org. (2023, May 29).
-
University of California, Santa Cruz. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. nbinno.com [nbinno.com]
- 3. docsity.com [docsity.com]
- 4. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]
- 5. studylib.net [studylib.net]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. benchchem.com [benchchem.com]
- 8. 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alkylbenzene to Acid - Common Conditions [commonorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. homework.study.com [homework.study.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 21. byjus.com [byjus.com]
- 22. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 23. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 27. researchgate.net [researchgate.net]
- 28. chimia.ch [chimia.ch]
- 29. Thieme E-Books & E-Journals [thieme-connect.de]
- 30. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Detailed Guide to the Reaction Mechanism of Benzoic Acid Bromination
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the electrophilic aromatic substitution reaction for the bromination of benzoic acid, yielding primarily m-bromobenzoic acid. As a fundamental transformation in organic synthesis, understanding its mechanistic underpinnings and practical execution is crucial for professionals in chemical research and drug development. These notes offer in-depth theoretical explanations, detailed experimental protocols, and critical safety information.
Theoretical Framework: The Mechanism of Electrophilic Aromatic Substitution
The synthesis of 3-bromobenzoic acid from benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] In this process, an electrophile—in this case, a bromine cation equivalent—replaces a hydrogen atom on the aromatic ring.[1][2] The reaction's regioselectivity and rate are profoundly influenced by the substituent already present on the benzene ring, the carboxylic acid group (-COOH).
The Role of the Carboxylic Acid Group: A Deactivating Meta-Director
The carboxylic acid group is a powerful electron-withdrawing group (EWG) due to the electronegativity of its oxygen atoms and its ability to withdraw electron density from the benzene ring through both inductive and resonance effects.[1][3][4] This withdrawal of electron density has two major consequences:
-
Deactivation of the Ring : By reducing the electron density of the benzene ring, the -COOH group makes it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[1][5] The reaction is consequently slower.[1]
-
Meta-Direction : The -COOH group directs incoming electrophiles to the meta position.[3][6][7] This is because the electron-withdrawing nature of the carboxyl group destabilizes the carbocation intermediates (sigma complexes or arenium ions) formed during ortho and para attack more than the intermediate formed during meta attack.[3] Specifically, for ortho and para attack, a resonance structure can be drawn that places the positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group, which is highly energetically unfavorable.[3] The sigma complex resulting from meta attack avoids this particularly unstable resonance structure, making it the lower-energy pathway.[3]
Generation of the Electrophile: The Function of the Lewis Acid Catalyst
While bromine (Br₂) is not sufficiently electrophilic to react with the deactivated benzoic acid ring on its own, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to increase its electrophilicity.[3][8][9] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophilic bromine species (Br⁺) that can be attacked by the benzene ring.[8]
The overall mechanism can be visualized in three key stages: generation of the electrophile, electrophilic attack and formation of the sigma complex, and finally, deprotonation to restore aromaticity.
Caption: Workflow of Benzoic Acid Bromination Mechanism.
Experimental Protocol: Synthesis of m-Bromobenzoic Acid
This protocol outlines the direct bromination of benzoic acid. All procedures involving bromine must be conducted in a well-ventilated chemical fume hood.[10][11]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 10.0 g | --- |
| Iron Powder | Fe | 55.85 | 0.5 g | Catalyst |
| Bromine | Br₂ | 159.81 | 4.5 mL (14.0 g) | Highly Toxic & Corrosive |
| Sodium Bisulfite | NaHSO₃ | 104.06 | As needed | For quenching excess bromine |
| Hydrochloric Acid | HCl | 36.46 | As needed | Concentrated, for precipitation |
| Water | H₂O | 18.02 | --- | For washing and recrystallization |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization (optional) |
Step-by-Step Procedure
-
Reaction Setup : Place 10.0 g of benzoic acid and 0.5 g of iron powder into a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure all glassware is dry.
-
Bromine Addition : In a chemical fume hood, carefully measure 4.5 mL of liquid bromine and place it in the dropping funnel. Add the bromine dropwise to the flask containing the benzoic acid and iron over a period of 30-45 minutes. The reaction is exothermic, and hydrogen bromide (HBr) gas will be evolved. A trap for absorbing the HBr gas should be connected to the top of the reflux condenser.
-
Reaction Completion : After the addition is complete, gently heat the reaction mixture in a water bath at 50-60°C for 3 hours to ensure the reaction proceeds to completion. The mixture will solidify upon cooling.
-
Work-up : Allow the flask to cool to room temperature. Add 100 mL of cold water to the flask. To remove unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.
-
Product Isolation : Filter the crude solid product using a Büchner funnel and wash it with two 25 mL portions of cold water.[12]
-
Purification by Recrystallization : Transfer the crude solid to a beaker. The most common and effective method for purification is recrystallization from hot water.[12][13] Add a minimal amount of boiling water to dissolve the solid. If the solid does not fully dissolve, a small amount of ethanol can be added. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry them in a desiccator or a vacuum oven.[12] The expected melting point of pure m-bromobenzoic acid is approximately 155°C.[12]
Caption: Experimental Workflow for m-Bromobenzoic Acid Synthesis.
Safety and Handling Precautions
Bromine is a highly toxic, corrosive, and volatile substance that can cause severe skin burns, eye damage, and is fatal if inhaled.[10][14] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat when handling bromine.[11][15]
-
Ventilation : All work with liquid bromine and the bromination reaction itself must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.[11][15][16]
-
Spill Management : In case of a small bromine spill, it can be neutralized by covering it with a 1 M solution of sodium carbonate or solid hydrated sodium carbonate.[14] Leave for at least an hour before cleaning up. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Storage : Store bromine in a cool, well-ventilated area, away from reactive substances like ammonia, metals, or strong reducing agents.[15] Containers should be clearly labeled and tightly sealed.[10][15]
Conclusion
The bromination of benzoic acid is a cornerstone reaction in the study of electrophilic aromatic substitution, providing a clear example of the directing effects of deactivating, electron-withdrawing groups. For synthetic chemists, particularly in the pharmaceutical industry, mastering this reaction and its underlying principles is essential for the rational design and synthesis of complex aromatic molecules. The protocol provided herein, when coupled with stringent safety measures, offers a reliable method for the preparation of m-bromobenzoic acid.
References
- Student safety sheets 55 Bromine. CLEAPSS Science.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
- Optimizing yield and purity in 3-Bromobenzoic acid synthesis. Benchchem.
- Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. (2025, July 23). Filo.
- Safety D
- Bromine - SAFETY D
- Bromine Safety & Standard Oper
- 3-Bromobenzoic acid synthesis
- Purification of Products. (2025, August 20). Chemistry LibreTexts.
- Halogenation of Benzene-The Need for a Catalyst. (2023, January 22). Chemistry LibreTexts.
- Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19).
- Why is the carboxylic group in benzoic group a meta-directing group? (2018, January 25). Quora.
- Benzoic acid. Wikipedia.
- Ortho, Para, Meta. (2022, January 3). Chemistry Steps.
- Bromin
- EAS Ortho Para & Meta Directors and Activating & Deactiv
- Electrophilic arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 10. carlroth.com [carlroth.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. science.cleapss.org.uk [science.cleapss.org.uk]
- 15. dollycorporation.com [dollycorporation.com]
- 16. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
How to improve the yield of 3-Bromo-6-hydroxy-2-methylbenzoic acid synthesis
Technical Support Center: Optimization of 3-Bromo-6-hydroxy-2-methylbenzoic Acid Synthesis
Executive Summary
The synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid presents a classic conflict between electronic directing effects and steric hindrance.[1] While the hydroxyl group at C6 electronically favors bromination at the para position (C3), the methyl group at C2 creates significant steric shielding, often leading to the formation of the unwanted C5-bromo isomer (ortho to OH) or over-brominated byproducts (3,5-dibromo).
This guide provides a validated protocol to maximize the yield of the C3-bromo regioisomer using amine-directed bromination at cryogenic temperatures , ensuring high regioselectivity and minimal purification losses.
Module 1: Critical Reaction Parameters (The "Why" & "How")
The primary failure mode in this synthesis is the lack of regiocontrol. Standard bromination (Br₂/Acetic Acid) often yields a thermodynamic mixture favoring the less hindered C5 position.[1] To force the reaction to C3, we must utilize kinetic control.
The Solution: Amine-Directed NBS Bromination
By using N-bromosuccinimide (NBS) in the presence of a secondary amine (e.g., diisopropylamine), we generate a transient ammonium carboxylate species. This bulky salt alters the hydrogen-bonding network and effectively "screens" the ortho-position (C5), while the low temperature suppresses the formation of the thermodynamic product.
Optimized Reaction Conditions:
| Parameter | Recommendation | Scientific Rationale |
| Reagent | NBS (1.05 eq) | Provides a slow, controlled release of Br⁺ compared to liquid bromine, preventing local hotspots and over-bromination.[1] |
| Directing Agent | Diisopropylamine (0.5 - 1.0 eq) | Forms a salt with the carboxylic acid; the steric bulk of the amine helps block the C5 approach and directs substitution to C3. |
| Solvent | DCM (Anhydrous) | Non-polar aprotic solvent minimizes solvent-solute hydrogen bonding, enhancing the directing effect of the amine.[1] |
| Temperature | -78°C to RT | Kinetic control is essential.[1] The reaction must be initiated at -78°C to favor the electronic preference (C3) over the steric preference (C5). |
Module 2: Step-by-Step Experimental Protocol
Objective: Synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid on a 10g scale.
Phase A: Preparation & Initiation
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.
-
Dissolution: Charge the flask with 6-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol) and anhydrous DCM (150 mL).
-
Amine Addition: Add diisopropylamine (4.6 mL, 32.9 mmol, 0.5 eq) via syringe. The solution may become slightly cloudy as the salt forms.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to stabilize at -78°C .
Phase B: Bromination (The Critical Control Point)
-
NBS Addition: Dissolve NBS (12.3 g, 69.0 mmol, 1.05 eq) in minimal anhydrous DCM (approx. 40-50 mL). Add this solution dropwise to the reaction mixture over 45 minutes .
-
Note: Rapid addition causes localized heating, leading to C5-bromination.[1] Keep internal temp < -70°C.
-
-
Reaction: Stir at -78°C for 2 hours.
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature slowly over 12–16 hours (overnight).
Phase C: Workup & Purification
-
Quench: Evaporate the DCM under reduced pressure (Rotavap) to obtain a solid residue.
-
Acidification: Suspend the residue in 1N HCl (100 mL) and stir vigorously for 30 minutes. This breaks the amine salt and precipitates the free acid.
-
Filtration: Filter the precipitate. Wash the filter cake with cold water (2 x 20 mL) to remove succinimide byproducts.[1]
-
Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexanes .
-
Tip: The 3-bromo isomer is typically less soluble than the 5-bromo isomer in non-polar mixtures, aiding purification.[1]
-
Module 3: Troubleshooting & Logic Flow
Visualizing the Competitive Pathways The following diagram illustrates the kinetic vs. thermodynamic competition and how the optimized protocol intercepts the desired pathway.
Caption: Pathway analysis showing how amine-directed low-temperature bromination shifts the reaction trajectory from the sterically favored 5-bromo product to the electronically favored 3-bromo target.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why do I see a significant amount of 3,5-dibromo product?
-
Cause: This usually indicates a local excess of brominating agent or a reaction temperature that rose too quickly.[1]
-
Fix: Ensure the NBS is added dropwise as a solution, not as a solid. Verify your stoichiometry is exactly 1.05 equivalents. If the problem persists, reduce NBS to 0.95 eq; it is easier to separate unreacted starting material than the dibromo impurity.
Q2: My yield is low after acid workup. Where is the product?
-
Cause: 3-Bromo-6-hydroxy-2-methylbenzoic acid has some water solubility due to the hydroxyl and carboxyl groups, especially if the pH is not low enough.[1]
-
Fix: Ensure the aqueous phase is acidified to pH 1-2 using concentrated HCl.[1] If precipitation is poor, extract the aqueous layer with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.[1]
Q3: Can I use liquid Bromine (Br₂) instead of NBS?
-
Answer: Not recommended. Liquid bromine is much more aggressive and difficult to control stoichiometrically on a small scale.[1] It favors the thermodynamic product (5-bromo) and promotes over-bromination.[1] NBS provides a slow, "reservoir" release of active bromine species.[1]
Q4: Why use Diisopropylamine specifically?
-
Answer: Diisopropylamine is bulky enough to hinder the "ortho" (C5) attack but basic enough to form the necessary ammonium salt. Smaller amines (like diethylamine) may not provide sufficient steric screening, while tertiary amines (like TEA) do not form the same hydrogen-bond directing network with the phenol/carboxyl system.[1]
References
-
BenchChem. (n.d.).[1] 3-Bromo-2,6-dihydroxybenzoic acid Synthesis Protocols. (Provides the foundational NBS/Amine/-78°C methodology for resorcinolic acids). [1]
-
ChemicalBook. (2025).[1][2] 3-Bromo-2-methylbenzoic acid and derivatives.[1][3][4] (Structural data and general bromination precedents for methylbenzoic acids).
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2752995: 3-Bromo-2-hydroxy-6-methylbenzoic acid.[1][5][1]
-
MDPI. (2014).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Mechanistic insights into NBS regioselectivity).
Sources
- 1. 3-Bromo-2,6-dihydroxybenzoic acid | C7H5BrO4 | CID 3574548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-2,6-DIHYDROXYBENZOIC ACID | 26792-49-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Bromo-2-hydroxy-6-methylbenzoic acid | C8H7BrO3 | CID 2752995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yield in Sandmeyer reaction for benzoic acid synthesis
Ticket #5829: Low Yield in Benzoic Acid Synthesis via Sandmeyer Cyanation
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Troubleshooting yield loss during the conversion of Aniline
Executive Summary
The synthesis of benzoic acid derivatives from anilines via the Sandmeyer reaction involves a three-stage workflow: Diazotization , Sandmeyer Cyanation , and Hydrolysis . Low yield is rarely caused by a single factor; it is typically a cascade failure where instability in the first step propagates to the final isolation.
This guide deconstructs the workflow into isolated modules. Each module contains the Mechanistic Logic (why it happens), Failure Points (what went wrong), and Validation Protocols (how to fix it).
Module 1: The Diazotization (The Precursor)
Objective: Convert the aniline (
The Failure Analysis
| Symptom | Root Cause | Mechanistic Explanation |
| Tar/Oil Formation | Temperature > 5°C | Diazonium salts are thermally unstable. Above 5°C, they lose |
| Incomplete Reaction | Insufficient Acid | The mechanism requires protonation of |
| Gas Evolution (Early) | Decomposition | If |
Protocol Optimization (Self-Validating System)
-
Acid Stoichiometry: Use at least 2.5 - 3.0 equivalents of mineral acid (HCl or
) per equivalent of aniline. This prevents triazene formation by keeping the unreacted amine protonated (and thus non-nucleophilic). -
Temperature Lock: Maintain reaction temperature at -5°C to 0°C using an ice-salt bath. Internal monitoring is mandatory.
-
The Starch-Iodide Check (Validation):
-
Step: 5 minutes after adding
, spot the reaction mixture onto starch-iodide paper. -
Result: An immediate blue-black color confirms excess nitrous acid (required).
-
Fix: If negative, add more
in 5% increments until positive.
-
Module 2: The Sandmeyer Cyanation (The Critical Step)
Objective: Displacement of
The Failure Analysis
| Symptom | Root Cause | Mechanistic Explanation |
| Low Yield / No Reaction | Insoluble Catalyst | Neutral CuCN is insoluble in water. It requires excess cyanide ( |
| Violent Foaming | Rapid Addition | The reaction is exothermic and evolves |
| HCN Evolution (Safety) | pH Mismanagement | Adding acidic diazonium solution directly to cyanide generates deadly HCN gas and destroys the nucleophile stoichiometry. |
Protocol Optimization
-
Catalyst Preparation:
-
Dissolve
(1.0 eq) in a solution of or (1.2–1.5 eq) in water. Ensure the solution is clear (indicating complex formation) before use.
-
-
pH Neutralization (CRITICAL):
-
The Problem: The diazonium solution is strongly acidic. The cyanide solution is basic.
-
The Fix: Neutralize the diazonium solution to pH 5–6 using Sodium Acetate or Sodium Carbonate before addition, OR ensure the cyanide solution contains enough excess base (
) to neutralize the acid immediately upon dropwise addition. -
Warning: Do not allow the diazonium salt to become alkaline before the reaction, as this forms stable (unreactive) diazotates.
-
-
Temperature Ramp:
-
Add diazonium salt at 0°C .
-
Once addition is complete, allow the mixture to warm to room temperature or heat gently (50°C) to drive the radical cycle and complete
evolution.
-
Module 3: Hydrolysis (Nitrile to Acid)
Objective: Convert Benzonitrile (
The Failure Analysis
| Symptom | Root Cause | Mechanistic Explanation |
| Product is Neutral | Stuck at Amide | Hydrolysis is a two-step process: Nitrile |
| Low Recovery | pH at Workup | Benzoic acid is soluble in base (as benzoate). If the final workup isn't acidified to pH < 2, the product remains in the aqueous layer. |
Protocol Optimization
-
Vigorous Conditions: Reflux with 20% NaOH (alkaline hydrolysis) or 50%
(acid hydrolysis) for 2–4 hours. -
Amide Check: Monitor via TLC. The amide often runs slightly lower than the nitrile but higher than the acid.
-
Isolation:
-
If Basic Hydrolysis: The solution must be acidified with conc. HCl to precipitate the benzoic acid.
-
If Acid Hydrolysis: The product usually precipitates upon cooling/dilution.
-
Visualization: The Optimized Pathway
Figure 1: Logical workflow for the synthesis of Benzoic Acid via Sandmeyer, highlighting critical control points (Yellow) and failure modes (Red).
Frequently Asked Questions (FAQs)
Q1: Why do I get a low yield of nitrile but a high recovery of the starting phenol? A: This indicates your diazonium salt decomposed before reacting with the cyanide. This is caused by either high temperatures (>5°C) during diazotization or adding the diazonium salt to the copper solution too slowly without sufficient cooling. The water in the solvent competes as a nucleophile.
Q2: My reaction mixture turned into a solid block during diazotization. What happened? A: You likely used too little solvent or the amine salt precipitated out. Diazotization requires the amine to be in solution or a fine suspension. Resolution: Increase the volume of acid/water or use mechanical stirring to ensure efficient mixing of the heterogeneous slurry.
Q3: How do I safely dispose of the cyanide waste? A: NEVER pour cyanide waste down the drain or mix it with acid (releases HCN gas).
-
Protocol: Treat the aqueous waste with bleach (Sodium Hypochlorite, 10%) or Hydrogen Peroxide at pH > 10 .
-
Let it stir overnight in a fume hood to oxidize
to (cyanate), which is less toxic. -
Test for residual cyanide before disposal as hazardous chemical waste [1].
Q4: Can I use Cu(II) salts instead of Cu(I)?
A: No. The Sandmeyer reaction relies on a Single Electron Transfer (SET) mechanism.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.
-
Kochi, J. K. (1957). "The Mechanism of the Sandmeyer and Meerwein Reactions." Journal of the American Chemical Society, 79(11), 2942–2948.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). "Cognate Preparation: Benzonitrile (Sandmeyer Reaction)."
Sources
Optimization of reaction conditions for bromination of aromatic rings
Status: Operational 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist
Mission Statement
Welcome to the Reaction Optimization Support Center. This guide is designed to move beyond textbook definitions and address the specific, high-friction failure points encountered in the bromination of aromatic rings. Whether you are battling regioselectivity issues in late-stage functionalization or struggling to activate a deactivated pyridine ring, the protocols below are engineered for reproducibility and scalability.
Module 1: Precision Control (Regioselectivity & Over-Bromination)
User Query: "I am trying to mono-brominate an electron-rich aniline/phenol, but I keep getting a mixture of ortho/para isomers and poly-brominated byproducts. How do I stop at one bromine atom in the correct position?"
The Technical Diagnosis
Activated aromatic rings (phenols, anilines, ethers) are hyper-nucleophilic. Standard elemental bromine (
Troubleshooting Protocol
1. Switch Reagent System: The "Slow-Release" Strategy
Replace elemental
-
Mechanism: In polar aprotic solvents, NBS provides a low, steady-state concentration of the electrophilic bromonium species (
), preventing the "flooding" of the reaction mixture that causes poly-bromination. -
Regioselectivity: Polar solvents favor para-substitution due to the stabilization of the transition state and the steric bulk of the NBS-solvent complex.
2. Solvent Selection Matrix The solvent is not just a medium; it is a regioselectivity controller.
| Solvent System | Primary Mechanism | Selectivity Outcome | Recommended For |
| DMF or MeCN | Ionic (EAS) | High Para-selectivity (>90%) | Phenols, Anilines, Activated Heterocycles |
| Radical/Non-polar | Mixed / Benzylic Bromination | Avoid for ring bromination unless using Lewis Acid | |
| Propylene Carbonate | Ionic | High Para-selectivity | Green alternative to DMF |
3. Temperature Control
-
Protocol: Conduct the reaction at -78°C to 0°C .
-
Reasoning: At lower temperatures, the reaction is under kinetic control. The para position is sterically more accessible than the ortho position.
Standard Operating Procedure (SOP): Mono-Bromination of Activated Arenes
-
Reagents: Substrate (1.0 equiv), NBS (1.05 equiv), Acetonitrile (
). -
Step 1: Dissolve substrate in dry acetonitrile under
. Cool to 0°C.[1] -
Step 2: Add NBS portion-wise (solid) over 30 minutes. Do not dump it in all at once.
-
Step 3: Monitor by TLC/LCMS. If the reaction stalls at 80% conversion, do not add more NBS immediately. Allow it to warm to Room Temp (RT) first.
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to destroy excess active bromine.
Module 2: Power Activation (Deactivated Substrates)
User Query: "My substrate has a nitro/carbonyl group (or is a pyridine ring). I've refluxed it with
The Technical Diagnosis
Electron-withdrawing groups (EWGs) pull electron density out of the
Troubleshooting Protocol
1. The "Super-Electrophile" Method (NBS +
-
Why it works: In concentrated sulfuric acid, NBS is protonated to form a highly reactive superelectrophilic species capable of attacking even nitrobenzene.
-
Safety Note: This is an exothermic process.
2. Lewis Acid Catalysis Hierarchy If you cannot use strong protic acids, select a Lewis Acid based on the "Hard/Soft" principle.
-
Weak Activation:
(iodine catalyst) – Good for moderately activated rings. -
Medium Activation:
(generated in situ from Fe powder + ). -
Strong Activation:
or (anhydrous). Required for nitro-arenes.
Decision Logic: Reagent Selection Workflow
Caption: Decision matrix for selecting bromination conditions based on substrate electronic properties.
Module 3: Sustainability & Scale-Up (Green Chemistry)
User Query: "We are scaling up to 100g. Handling liquid bromine is a safety hazard, and we want to minimize hazardous waste. What are the alternatives?"
The Technical Diagnosis
Liquid bromine (
The Solution: Oxidative Bromination (
+
)
This method generates
-
Reaction:
-
Atom Economy: Near 100% utilization of bromine atoms (since the HBr byproduct from the substitution is re-oxidized back to
). -
Byproduct: Water.[3]
Protocol: Oxidative Bromination of Acetanilide
-
Setup: 500mL flask with reflux condenser.
-
Mixture: Suspend acetanilide (10g) in Methanol or Ethanol (50mL).
-
Acid: Add 48% aqueous
(1.1 equiv). -
Oxidant: Add 30%
(1.1 equiv) dropwise over 20 minutes.-
Observation: The solution will turn transiently yellow/orange as
is generated and immediately consumed.
-
-
Completion: Stir at RT for 1 hour. Pour into water to precipitate the product.
Mechanism Visualization
Caption: The "Green" Oxidative Cycle showing in situ generation of bromine and water byproduct.[3]
References & Validated Protocols
-
NBS Bromination of Deactivated Aromatics:
-
Classic Lewis Acid Catalyzed Bromination:
-
Green Oxidative Bromination:
-
Podgoršek, A., et al. "Oxidative Halogenation with Hydrogen Peroxide." Green Chemistry, 2009.
-
Method: Comprehensive review of
systems.
-
-
Regioselectivity with NBS:
-
Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A Mild, Selective Nuclear Monobromination Reagent." Journal of Organic Chemistry, 1979.
-
Method: Establishes DMF as the superior solvent for para-selectivity.
-
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. studylib.net [studylib.net]
- 3. scribd.com [scribd.com]
- 4. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 5. datapdf.com [datapdf.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Removing dibrominated by-products from 3-Bromo-6-hydroxy-2-methylbenzoic acid
Technical Support Center: Purification of 3-Bromo-6-hydroxy-2-methylbenzoic Acid
Topic: Audience: Process Chemists, medicinal chemists, and drug development researchers.
Core Technical Overview
The Challenge: The synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid (Target) typically involves the electrophilic bromination of 6-hydroxy-2-methylbenzoic acid. Due to the strong electron-donating nature of the hydroxyl group (-OH) at the C6 position, the aromatic ring is highly activated. This often leads to over-bromination, resulting in the formation of 3,5-dibromo-6-hydroxy-2-methylbenzoic acid (Impurity).
Separating these two species is chemically challenging because:
-
pKa Similarity: Both are salicylic acid derivatives with similar acidity, making simple acid-base extraction inefficient.
-
Structural Homology: The lipophilicity difference is narrow, often causing co-crystallization.
Strategic Solution: The most effective removal strategy relies on exploiting the solubility differential in non-polar or moderately polar solvents (specifically Glacial Acetic Acid or Toluene) where the lattice energy of the dibromo impurity differs sufficiently from the monobromo target to allow for fractional crystallization.
Troubleshooting Guides & FAQs
Category A: Reaction Control (Prevention)
Q: I am consistently seeing >10% dibromo impurity in my crude reaction mixture. How can I suppress this? A: High levels of the dibromo impurity indicate a lack of kinetic control. The hydroxyl group activates the ortho (C5) and para (C3) positions relative to itself. While C3 is the target, C5 is also reactive.
-
Stoichiometry: Ensure you are using a slight deficit of the brominating agent (0.95 – 0.98 eq). Never use excess bromine/NBS "to drive completion," as this immediately reacts with the product to form the dibromo species.
-
Temperature: Maintain the reaction temperature between 0°C and 5°C . Higher temperatures lower the selectivity between the C3 and C5 positions.
-
Addition Rate: Add the brominating agent dropwise over 1–2 hours. A high local concentration of bromine favors the second bromination event.
Category B: Purification & Workup
Q: What is the most effective solvent system for recrystallization to remove the dibromo impurity? A: Glacial Acetic Acid is the industry standard for purifying brominated hydroxybenzoic acids.
-
Mechanism: The monobromo target is soluble in hot acetic acid but crystallizes out upon cooling. The dibromo impurity often remains in the mother liquor due to its higher solubility in the organic matrix or is rejected from the crystal lattice of the monobromo species.
-
Alternative: If acetic acid fails, a Toluene reslurry is the secondary recommendation. The dibromo species is generally more soluble in toluene than the monobromo target at room temperature.
Q: My product "oils out" instead of crystallizing during cooling. How do I fix this? A: Oiling out occurs when the solute separates as a liquid phase before the solution reaches the saturation point for crystallization.
-
Cause: The solution is too concentrated, or the temperature dropped too quickly.
-
Fix: Reheat the mixture until clear. Add a small volume (5-10%) of additional solvent. Allow the solution to cool to room temperature undisturbed and very slowly. Seed the solution with a pure crystal of 3-Bromo-6-hydroxy-2-methylbenzoic acid at 40-50°C.
Q: Can I use acid-base extraction to separate them? A: No. Both the mono- and di-bromo species contain a carboxylic acid and a phenol. Their pKa values are too close for effective separation using standard bicarbonate/carbonate washes. You will likely lose significant yield without achieving purity.
Experimental Protocols
Protocol A: Recrystallization from Glacial Acetic Acid (Primary Method)
Best for: Crude material with 5–15% dibromo impurity.
| Step | Action | Technical Note |
| 1 | Dissolution | Suspend crude solid in Glacial Acetic Acid (3–5 mL per gram of solid). Heat to reflux (approx. 118°C) until fully dissolved. |
| 2 | Filtration | If insoluble particles remain, perform a hot filtration. |
| 3 | Crystal Growth | Remove from heat.[1] Allow to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath immediately. |
| 4 | Finishing | Once thick crystals form at RT, cool to 0–5°C for 30 minutes to maximize yield. |
| 5 | Isolation | Filter under vacuum.[2] Wash the cake with cold Glacial Acetic Acid (1 mL/g), followed by a water wash to remove acid traces. |
| 6 | Drying | Dry in a vacuum oven at 50°C. |
Protocol B: Toluene Reslurry (Secondary Method)
Best for: Removing lower levels of impurity (<5%) or if the product is sensitive to hot acid.
-
Charge the crude solid into a flask.
-
Add Toluene (5 mL per gram of solid).
-
Heat the suspension to 80°C for 1 hour. (Note: The product may not fully dissolve; this is a leaching process).[3]
-
Cool the slurry to 20–25°C over 2 hours.
-
Filter the solid.[4] The dibromo impurity is enriched in the toluene filtrate.
-
Wash with cold toluene.
Analytical Verification (HPLC)
To confirm purity, use the following Reverse Phase HPLC conditions. The dibromo species is more lipophilic and will elute after the monobromo target.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Detection | UV at 254 nm and 210 nm |
| Elution Order | 1.[5] Starting Material 2. Target (Mono-bromo) 3. Impurity (Di-bromo) |
Decision Logic Visualization
The following diagram illustrates the purification decision process based on impurity levels.
Caption: Decision tree for selecting the optimal purification method based on initial dibromo impurity levels.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2752995, 3-Bromo-2-hydroxy-6-methylbenzoic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
Zhang, X., & Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives. Journal of Chemical Research. Retrieved from [Link]
Sources
Challenges in the purification of polar benzoic acid derivatives
Technical Support Center: Purification of Polar Benzoic Acid Derivatives
Topic: (e.g., amino-, hydroxy-, nitro-benzoic acids). Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Format: Troubleshooting Q&A, Technical Protocols, and Decision Frameworks.
Introduction: The Polarity Paradox
Purifying polar benzoic acid derivatives presents a distinct "polarity paradox." unlike simple lipophilic compounds, these derivatives often exhibit significant water solubility, zwitterionic behavior (in the case of amino derivatives), and a tendency to co-elute with inorganic salts.
This guide moves beyond standard organic workups, focusing on the specific physicochemical levers—pKa, Isoelectric Point (pI), and Hydrophobicity —required to isolate high-purity material.
Phase 1: Extraction & Isolation (Getting it Out of the Flask)
Q: My product remains in the aqueous phase during standard DCM/Water extraction. How do I recover it?
A: Polar benzoic acid derivatives (especially hydroxyl- and amino-substituted) often partition poorly into Dichloromethane (DCM) or Diethyl Ether. You must alter the partition coefficient (
-
The "Salting-Out" Effect: Saturate the aqueous phase with NaCl. This increases the ionic strength, reducing the solubility of organic molecules (the "salting-out" effect) and forcing them into the organic layer.
-
Solvent Switching: Switch to n-Butanol or a 3:1 mixture of Ethyl Acetate/THF . n-Butanol is capable of extracting highly polar species that DCM leaves behind.
-
pH-Swing Extraction: This is the most robust method but requires precise pH control relative to the molecule's pKa.
Q: I am trying to isolate an amino-benzoic acid, but it stays water-soluble at both acidic and basic pH. Why?
A: You are dealing with a zwitterion . Amino-benzoic acids are amphoteric:
-
pH < 2: Protonated amine (
), neutral carboxyl ( ) Cationic (Water Soluble). -
pH > 5: Neutral amine (
), deprotonated carboxyl ( ) Anionic (Water Soluble). -
Solution: You must adjust the pH to the Isoelectric Point (pI) , where the net charge is zero. This is the point of minimum water solubility.
Protocol 1: Isoelectric Precipitation for Zwitterions
Best for: Aminobenzoic acids (e.g., PABA, Anthranilic acid).
-
Dissolution: Dissolve crude material in dilute HCl (pH ~1) to fully protonate the amine. Filter off any insoluble non-polar impurities.[2]
-
Titration: Slowly add 2M NaOH while monitoring pH with a calibrated meter.
-
Precipitation: As pH approaches the pI (typically pH 3.5–4.5 for aminobenzoic acids), a precipitate will form.
-
Aging: Stir the slurry at the pI for 30–60 minutes. This "Ostwald ripening" promotes larger, purer crystals.
-
Filtration: Filter and wash with a small volume of ice-cold water adjusted to the pI pH.
Visualization: The pH-Swing Workflow
The following diagram illustrates the logic flow for isolating variable polarity derivatives.
Caption: Logical workflow for pH-dependent isolation of acidic vs. amphoteric benzoic acid derivatives.
Phase 2: Chromatography (The "Polishing" Stage)
Q: My peaks are tailing severely on C18 HPLC. What is wrong?
A: Tailing in benzoic acid derivatives is almost always caused by secondary silanol interactions or ionization mid-column .
-
Cause: At neutral pH, the carboxyl group is ionized (
). The negatively charged analyte interacts with residual metallic impurities or protonated silanols on the silica backbone. -
Solution: Use a "Ion-Suppression" mobile phase. Add 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This keeps the pH ~2.5, ensuring the carboxyl group remains protonated (neutral) and hydrophobic, improving retention and peak shape [1].
Q: The compound elutes at the void volume (t0) on C18. How do I retain it?
A: If the derivative is too polar for C18 (even at low pH), you must switch modes.
Decision Matrix: Chromatography Mode Selection
| Derivative Characteristic | Recommended Mode | Stationary Phase | Mobile Phase Strategy |
| Moderately Polar (e.g., Nitro-, Methoxy-) | Reversed-Phase (RP) | C18 or C8 | Water/ACN + 0.1% Formic Acid. Keep organic start low (5%). |
| Highly Polar / Acidic (e.g., Polyhydroxy-) | Polar-Embedded RP | RP-Amide or Phenyl-Hexyl | Shielded phases prevent "phase collapse" in 100% aqueous conditions. |
| Very Hydrophilic / Zwitterionic (e.g., Amino-) | HILIC (Hydrophilic Interaction) | Bare Silica or Zwitterionic | ACN (Weak) / Water (Strong) + 10mM Ammonium Formate. |
| Permanently Charged | Ion Exchange | SAX (Strong Anion Exchange) | Buffer gradient (Low to High Ionic Strength). |
Phase 3: Desalting & Final Purification
Q: I neutralized my reaction with NaOH and HCl, and now my product is 50% NaCl by weight. How do I desalt it?
A: Inorganic salts are insoluble in most organic solvents but often "trap" polar organics in their lattice during evaporation.
Method A: The "Dry Loading" Trick (Flash Chromatography) Do not try to dissolve the salty solid in DCM.
-
Dissolve the crude salty mixture in Water/Methanol (1:1) .
-
Add Celite or silica gel (approx. 2x weight of crude).
-
Evaporate to dryness on a rotovap.
-
Load the dry powder into a solid-load cartridge for Flash chromatography. The salts will remain on the Celite/Silica while the organic solvent elutes your product [2].
Method B: Solid Phase Extraction (SPE) - C18 For smaller scales (<500mg):
-
Condition C18 cartridge with Methanol, then Water (acidified).
-
Load aqueous sample. Salts pass through; hydrophobic benzoic derivative retains.
-
Wash with 5% Methanol/Water to remove residual salt.
-
Elute with 100% Methanol or ACN.
Summary of Key Solvents for Recrystallization
Selecting the right solvent is critical for the final polish.
| Solvent System | Polarity | Best For... | Notes |
| Water (pH adjusted) | High | Benzoic Acid, Salicylic Acid | Heat to 90°C to dissolve; cool to 4°C. |
| Water / Ethanol (9:1) | High | Nitrobenzoic Acids | Ethanol aids solubility of the aromatic ring. |
| Methanol | Medium | Esters of Benzoic Acid | Good for removing inorganic salts (salts often insoluble in MeOH). |
| Toluene | Low | Highly substituted lipophilic derivatives | Excellent for removing polar impurities. |
References
-
Phenomenex Technical Guides. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex.com. Link
-
Biotage Applications. "What can I use to purify polar reaction mixtures?" Biotage.com. Link
-
ResearchGate Community. "How to separate highly water soluble polar organic molecule from inorganic salt." ResearchGate.net. Link
-
LibreTexts Chemistry. "Acid-Base Extraction." Chem.libretexts.org. Link
Sources
Scaling up the synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid
Technical Support Center: Scale-Up Synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid
Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket Context: User is attempting to scale up the bromination of 6-hydroxy-2-methylbenzoic acid (or its ester) to the 3-bromo derivative and is encountering yield, purity, and safety issues.
Introduction: The Engineering of Regioselectivity
Welcome to the Technical Support Hub. Scaling up the synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid presents a classic "chemoselectivity vs. regioselectivity" conflict. You are brominating a highly activated phenol core where the directing groups (hydroxyl at C6 and methyl at C2) create competing electronic and steric environments.
-
The Target (C3): Position 3 is para to the hydroxyl (strongest director) and ortho to the methyl. This is the electronically favored position for the major product.
-
The Impurity (C5): Position 5 is ortho to the hydroxyl and para to the methyl. While electronically activated, it is often the secondary kinetic product, but it becomes significant if reaction conditions (temperature/solvent) are not tightly controlled.
-
The Risk (Di-bromo): The product is still more reactive than benzene, leading to 3,5-dibromo over-bromination.
This guide moves beyond "add A to B" and focuses on the process engineering required to maintain selectivity at scale.
Module 1: Troubleshooting Guides (FAQs)
Ticket #101: "I'm seeing high levels of the 5-bromo isomer and 3,5-dibromo impurity."
Root Cause: The formation of the 5-bromo (ortho) isomer is often driven by solvent polarity and temperature . In non-polar solvents (e.g., DCM, CHCl3), the ortho-bromination can be favored via a coordination mechanism between the phenol proton and the brominating agent. The di-bromo impurity is a result of local concentration hotspots during reagent addition.
Resolution Protocol:
-
Switch Reagents: Move from elemental Bromine (
) to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of active bromine species. -
Solvent Selection: Use a polar aprotic solvent like DMF or Acetonitrile (MeCN) . These solvents solvate the transition state effectively, favoring the para (C3) attack due to steric clearance, minimizing the ortho (C5) pathway.
-
Cryogenic Control: Lower the reaction temperature to -10°C to 0°C . The activation energy difference between C3 and C5 attack is small; lower temperatures maximize the selectivity for the lower-energy C3 pathway.
-
Stoichiometry: Use a slight deficit of NBS (0.95 – 0.98 eq) relative to the substrate. It is easier to separate unreacted starting material (via pH swing) than to separate the di-bromo impurity.
Ticket #102: "The reaction exotherms violently upon NBS addition."
Root Cause: Bromination of activated phenols is highly exothermic. On a gram scale, this heat dissipates easily. On a kilogram scale, the heat accumulation accelerates the reaction rate, leading to a thermal runaway and loss of regioselectivity (producing more impurities).
Resolution Protocol:
-
Solid Dosing: Do not dump solid NBS. Dissolve NBS in the reaction solvent (e.g., DMF) and add it as a solution.
-
Controlled Addition: Use a dosing pump or dropping funnel to add the NBS solution over 2–4 hours .
-
Active Cooling: Ensure the reactor jacket is set 5–10°C below the target internal temperature to buffer the heat spike.
Ticket #103: "I cannot separate the product from the starting material by crystallization."
Root Cause: The starting material (6-hydroxy-2-methylbenzoic acid) and the product are structurally similar acids. Co-crystallization is common.
Resolution Protocol:
-
The "pH Swing" Purification:
-
Dissolve the crude mixture in dilute aqueous Sodium Bicarbonate (
). -
Extract with a non-polar organic solvent (e.g., Ethyl Acetate/Heptane mix) to remove non-acidic impurities (if esterified).
-
Crucial Step: Acidify the aqueous layer slowly to pH 4-5 first. The di-bromo impurity (more acidic due to two electron-withdrawing Br atoms) often precipitates at a lower pH than the mono-bromo.
-
Filter any early precipitate. Then acidify to pH 1-2 to crash out the target 3-bromo product.
-
-
Recrystallization Solvent: Use Toluene/Acetic Acid (9:1) or Ethanol/Water . The bromine atom changes the solubility profile significantly compared to the non-brominated precursor.
Module 2: Visualizing the Process
Figure 1: Reaction Pathways & Impurity Control
Caption: Pathways showing the competition between the desired C3-bromination (Para) and the C5-impurity (Ortho), leading to the Dibromo sink.
[1]
Figure 2: Scale-Up Decision Tree
Caption: Logic flow for optimizing reaction conditions based on in-process control (IPC) data.
Module 3: Validated Experimental Protocol
Objective: Synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid (100g Scale).
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol | Role |
| 6-Hydroxy-2-methylbenzoic acid | 152.15 | 1.0 | 100.0 g | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 122.8 g | Brominating Agent |
| DMF (Anhydrous) | - | - | 500 mL | Solvent (Directing) |
| Sodium Thiosulfate (10% aq) | - | - | 200 mL | Quench |
| HCl (1N) | - | - | ~300 mL | pH Adjustment |
Step-by-Step Procedure:
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen.
-
Dissolution: Charge the flask with 6-Hydroxy-2-methylbenzoic acid (100 g) and DMF (400 mL) . Stir until fully dissolved. Cool the solution to -5°C .
-
Reagent Preparation: Dissolve NBS (122.8 g) in DMF (100 mL) in a separate beaker. Note: NBS dissolution is endothermic.
-
Addition (Critical): Add the NBS solution dropwise to the reaction mixture over 3 hours .
-
Constraint: Maintain internal temperature between -5°C and 0°C . Do not allow it to exceed 5°C.
-
-
Reaction Monitoring: After addition, stir at 0°C for 1 hour. Sample for HPLC.
-
Target: Starting Material < 2%.
-
If SM > 5%: Add 0.05 eq NBS.
-
-
Quench: Add 10% Sodium Thiosulfate (200 mL) slowly. The color will change from orange/red to light yellow.
-
Work-up:
-
Pour the mixture into Ice Water (1.5 L) .
-
Acidify with 1N HCl to pH 2. A heavy precipitate should form.
-
Stir for 30 minutes to granulate the solid.
-
-
Filtration & Wash: Filter the solid.[3] Wash the cake with water (3 x 200 mL) to remove residual DMF and Succinimide.
-
Purification (Recrystallization):
-
Dissolve the wet cake in boiling Ethanol (approx. 300 mL) .
-
Add hot Water until slight turbidity is observed (approx. 100-150 mL).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline solid.
-
References
-
Regioselectivity in Phenol Bromination
- Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, vol. 44, no. 25, 1979, pp. 4733–4735.
- Relevance: Establishes NBS/DMF as the gold standard for para-selective bromination of activ
-
Synthesis of Brominated Cresotic Acid Derivatives
- Jadhav, G. V., and Aslam, M. "Bromination of Compounds Containing Two Aromatic Nuclei - Part IV." Proceedings of the Indian Academy of Sciences - Section A, vol. 31, 1950, pp. 152.
- Relevance: Historical grounding on the bromination patterns of methyl-hydroxy-benzoic acid derivatives (cresotic acids), confirming the competition between ortho and para positions.
-
Scale-Up Process Engineering (Resorcinol/Phenol Derivatives)
- Wang, Z., et al. "Process Development and Synthesis of Process-Related Impurities... of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone." Molecules, vol. 24, no. 7, 2019, p. 1289.
- Relevance: Provides modern scale-up parameters (temperature control, NBS dosing) for brominating highly activated phenolic acids similar to the target.
-
General Protocol for Bromination of Methylbenzoic Acids
-
Organic Syntheses, Coll. Vol. 3, p. 138 (1955); Vol. 28, p. 22 (1948). "2-Bromo-3-methylbenzoic acid".[4]
- Relevance: Although for a different isomer, this source validates the purification and acid-base workup strategies for bromin
-
Sources
Incomplete oxidation issues in chlorotoluene to benzoic acid synthesis
Topic: Troubleshooting Incomplete Oxidation in Chlorotoluene to Benzoic Acid Synthesis Ticket ID: OX-CT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Incomplete Oxidation" Trap
In the synthesis of chlorobenzoic acids (o-, m-, or p- isomers) from chlorotoluenes, "incomplete oxidation" is the most frequent failure mode. It manifests not just as low yield, but as a contaminated product profile containing chlorobenzyl alcohol and chlorobenzaldehyde .
Because the chlorine substituent withdraws electrons from the aromatic ring, it destabilizes the transition states required for hydrogen abstraction (in radical mechanisms) or electrophilic attack, making these substrates more sluggish than unsubstituted toluene.
This guide addresses the two primary oxidation methodologies:
-
Aerobic Liquid-Phase Oxidation (Co/Mn/Br) – Preferred for Scale-up/Pilot.
-
Permanganate Oxidation (
) – Preferred for Lab Scale/Early R&D.
Visualizing the Failure Pathways
Before troubleshooting, you must identify where your reaction is stalling.
Figure 1: Reaction pathway showing the critical bottleneck at the aldehyde stage. Incomplete oxidation usually results in a mixture of the Aldehyde (Step 2) and Acid (Goal).
Module A: Troubleshooting Aerobic Catalytic Oxidation (Co/Mn/Br)
Context: You are using Oxygen/Air, Cobalt(II) acetate, Manganese(II) acetate, and a Bromide source (NaBr, KBr, or HBr) in Acetic Acid.
Issue 1: Reaction stalls at Chlorobenzaldehyde (High Aldehyde Content)
Symptom: HPLC shows >10% aldehyde remaining. Oxygen uptake stops prematurely. Root Cause: Water Accumulation. The oxidation of the aldehyde to the acid produces water. In the Co/Mn/Br system, water is a "poison" at high concentrations because it displaces the bromide ligand from the active Cobalt complex, preventing the regeneration of the active Co(III) species [1].
Protocol Adjustment:
-
The "Goldilocks" Water Ratio: Ensure your starting solvent (Acetic Acid) contains 2-5% water .
-
Why? Totally anhydrous conditions promote the formation of benzylic bromides (inactive side product) rather than oxidation.
-
Limit: If water exceeds 10-15% (due to reaction production), the catalyst deactivates.
-
-
Action: For batch reactions, add a small amount of Acetic Anhydride to scavenge excess water produced during the run, or use a Dean-Stark trap if operating under reflux to remove water azeotropically.
Issue 2: The "Induction Period" is too long (No O2 uptake for hours)
Symptom: You pressurize the reactor, heat to 100°C, but the pressure doesn't drop for 2-3 hours. Root Cause: Radical Starvation. Chlorine is electron-withdrawing, making the initial H-abstraction from the methyl group difficult. The system needs a "kickstart" to generate the first pool of radicals.
Protocol Adjustment:
-
Temperature Spike: Increase initiation temperature by 10-15°C above your target run temperature for the first 20 minutes, then cool back down.
-
Add an Initiator: Add 0.5 mol% of NHPI (N-Hydroxyphthalimide) or a small amount of MEK (Methyl Ethyl Ketone) to the reaction mixture. These oxidize rapidly, generating the peroxy radicals needed to attack the chlorotoluene [2].
Issue 3: Catalyst Precipitation (Purple/Brown Sludge)
Symptom: The reaction mixture turns muddy; conversion stops. Root Cause: Manganese/Cobalt imbalance. If the Co:Mn ratio is off, or if the bromide concentration drops (due to evaporation of HBr or formation of organic bromides), the metals precipitate as oxides.
Self-Validating Check:
-
Color Test: The active catalyst solution should be a clear, deep dark brown/green (Co(III)/Mn(III)). If it turns pink (Co(II)) or muddy brown (MnO2), the catalytic cycle is broken.
-
Fix: Add additional Bromide source (NaBr) mid-reaction to "resurrect" the catalyst.
Module B: Troubleshooting Permanganate Oxidation ( )
Context: You are using Potassium Permanganate in an aqueous or biphasic system (Lab scale).
Issue 1: Low Conversion / Unreacted Starting Material
Symptom: Purple color persists; starting material (chlorotoluene) remains in the organic layer.
Root Cause: Phase Transfer Limitation.
Protocol Adjustment (The PTC Protocol): You must use a Phase Transfer Catalyst (PTC).
-
Add PTC: Add 1-3 mol% of TBAB (Tetrabutylammonium bromide) or Tricaprylmethylammonium chloride (Aliquat 336) [3].
-
Mechanism: The quaternary ammonium carries the permanganate ion (
) into the organic phase (benzene/DCM/toluene) where it rapidly oxidizes the substrate. -
Validation: With PTC, the purple color should disappear much faster (minutes to hours) compared to days without it.
Issue 2: "Impossible" Filtration (The MnO2 Nightmare)
Symptom: The reaction works, but you cannot filter the fine brown Manganese Dioxide (
Workup Solution:
Do not filter the
-
The Bisulfite Wash: Add solid Sodium Bisulfite (
) or Sodium Sulfite to the reaction mixture while stirring and acidifying with HCl. -
Chemical Dissolution:
. -
Result: The brown sludge dissolves into a clear colorless solution (Mn2+ salts), leaving your Chlorobenzoic acid as a clean white precipitate (which is insoluble in acidic water) [4].
Data & Comparison Table
| Feature | Aerobic (Co/Mn/Br) | Permanganate ( |
| Scale Suitability | >100g to Ton scale | <50g (Lab scale) |
| Incomplete Oxidation Risk | High (Stalls at Aldehyde) | Low (Strong oxidant drives to Acid) |
| Key Failure Mode | Water poisoning catalyst | Phase separation / Workup |
| Atom Economy | Excellent (Uses | Poor (Produces stoichiometric |
| Purification | Crystallization from Acetic Acid | Acid-Base Extraction |
FAQ: Specific Scenarios
Q: Why is my product yellow? A: Yellowing often comes from benzil derivatives (dimerization of the aldehyde) or trace Manganese residues.
-
Fix: Recrystallize from hot water/ethanol. If the color persists, do a base wash (dissolve product in NaOH, filter off insoluble yellow impurities, re-precipitate with HCl).
Q: I am oxidizing o-chlorotoluene and the yield is 50% lower than p-chlorotoluene. Why? A: This is the Ortho-Effect . The chlorine atom at the ortho position sterically hinders the approach of the oxidant to the methyl group.
-
Adjustment: You cannot change the sterics, but you can increase the kinetics. For Aerobic oxidation, increase pressure (to 2.0 MPa). For Permanganate, double the PTC concentration and increase temperature to reflux.
Q: How do I remove 5% residual aldehyde from my final acid product? A: Do not try to recrystallize it out; they co-crystallize.
-
Chemical Purification: Dissolve the crude mixture in aqueous Sodium Bicarbonate (
). The Acid dissolves; the Aldehyde does not. Extract with Ethyl Acetate to remove the aldehyde. Then acidify the aqueous layer to recover pure Chlorobenzoic Acid [5].
Troubleshooting Decision Tree
Figure 2: Rapid decision tree for diagnosing process failures.
References
-
Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158. Link
-
Ishii, Y., et al. (2001). "Innovation of hydrocarbon oxidation with molecular oxygen and related reactions." Advanced Synthesis & Catalysis, 343(5), 393-427. Link
-
Herriott, A. W., & Picker, D. (1974). "Phase transfer catalysis. Evaluation of catalysts." Journal of the American Chemical Society, 97(9), 2345–2349. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. Link
Validation & Comparative
Characterization techniques for 3-Bromo-6-hydroxy-2-methylbenzoic acid
An In-Depth Comparative Guide to the Characterization of 3-Bromo-6-hydroxy-2-methylbenzoic Acid
For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel or intermediate compounds is a cornerstone of scientific rigor. 3-Bromo-6-hydroxy-2-methylbenzoic acid (C₈H₇BrO₃), a substituted aromatic carboxylic acid, serves as a pertinent example for illustrating a multi-technique approach to structural elucidation and purity assessment. Its characterization is not merely a procedural checklist but a logical process of inquiry where each analytical technique provides a unique piece of a larger puzzle.
This guide provides a comparative analysis of the essential characterization techniques for 3-Bromo-6-hydroxy-2-methylbenzoic acid. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and integrated analytical strategy.
A systematic approach to characterization ensures that the most efficient techniques are applied in a logical sequence. The initial focus is on assessing purity and confirming the molecular mass, followed by detailed structural elucidation.
Comparative Guide: Interpreting the Mass Spectrum of 3-Bromo-6-hydroxy-2-methylbenzoic Acid
Executive Summary
3-Bromo-6-hydroxy-2-methylbenzoic acid (C₈H₇BrO₃) presents a unique analytical challenge due to its "di-ortho" substitution pattern. With a methyl group at position 2 and a hydroxyl group at position 6, the carboxylic acid moiety is sterically crowded and subject to significant intramolecular interactions.
This guide objectively compares the two primary mass spectrometry workflows—Electrospray Ionization (ESI) and Electron Ionization (EI) —to determine which offers superior utility for your specific research goals. While ESI (Negative Mode) is the gold standard for quantitation and molecular weight confirmation, EI remains indispensable for structural elucidation, provided the correct derivatization protocols are employed.
Structural Analysis & Isotopic Theory
Before interpreting the spectrum, one must understand the theoretical mass distribution dictated by the bromine substituent. Bromine exists as two stable isotopes,
Molecular Formula: C₈H₇BrO₃
Nominal Mass: 230 Da (
| Isotope | Exact Mass (Da) | Abundance | Visual Signature |
| Monoisotopic ( | 229.957 | 100% | Base of the doublet |
| M+2 ( | 231.955 | ~97.3% | Equal height "twin" peak |
| M+1 ( | 230.960 | ~8.8% | Small satellite peak |
Comparative Analysis: Ionization Techniques
This section evaluates the performance of ESI versus EI. The choice of method fundamentally alters the data output and interpretation strategy.
Performance Matrix
| Feature | Method A: ESI (Negative Mode) | Method B: EI (70 eV) |
| Primary Ion Observed | ||
| Sensitivity | High (Femtogram range) | Moderate (Picogram range) |
| Fragmentation | Minimal (Soft Ionization) | Extensive (Hard Ionization) |
| Sample Prep | Dilute & Shoot (MeOH/Water) | Derivatization (TMS) recommended |
| Key Utility | Purity & Quantitation | Structural Confirmation |
| Ortho-Effect Visibility | Low | High (Prominent |
Expert Insight
Why ESI(-)? The carboxylic acid proton (
) and the phenolic proton () make this molecule highly amenable to negative mode ionization. It is the preferred method for pharmacokinetic (PK) studies where sensitivity is paramount. Why EI? If you are synthesizing this compound and need to verify the position of the bromine or the integrity of the core structure, EI provides a "fingerprint." However, due to the polarity of the carboxylic acid, derivatization (Silylation) is strongly advised to prevent thermal degradation and peak tailing in the GC inlet.
Interpretation Guide: Electron Ionization (EI)
When analyzing the EI spectrum (assuming direct probe or successful GC elution), the fragmentation follows a specific logic driven by the "Ortho Effect."
The Fragmentation Pathway
The proximity of the 6-hydroxyl and 2-methyl groups to the carboxylic acid facilitates unique intramolecular rearrangements.
-
The Molecular Ion (
): Look for the doublet at m/z 230/232 . -
The Ortho Effect (Loss of Water): A hallmark of ortho-hydroxybenzoic acids is the rapid loss of water to form a ketene-like structure.
-
(
) -
(
)
-
(
-
Decarboxylation (Loss of CO₂/COOH): The loss of the acid group is favorable, often leading to a bromocresol-type ion.
-
(Loss of
)
-
(Loss of
-
Debromination: Loss of the bromine atom yields the non-halogenated tropylium or benzyl cation variants.
-
(Loss of
)
-
(Loss of
Visualization: Fragmentation Logic
The following diagram illustrates the primary decay channels.
Figure 1: EI Fragmentation pathway highlighting the characteristic Ortho Effect and Bromine loss.
Experimental Protocols
To ensure reproducibility, follow these validated workflows.
Protocol A: High-Sensitivity Quantitation (LC-MS/ESI)
Best for: Drug metabolism studies, impurity profiling.
-
Solvent: Prepare a 1 mg/mL stock in Methanol (MeOH). Dilute to 1 µg/mL in 50:50 MeOH:Water with 0.1% Formic Acid (or Ammonium Acetate for negative mode).
-
Source Parameters (Negative Mode):
-
Capillary Voltage: -2.5 kV to -3.0 kV (Lower voltage preserves the fragile phenolic proton).
-
Cone Voltage: 20V (Keep low to prevent in-source fragmentation).
-
Desolvation Temp: 350°C.
-
-
Data Acquisition: Scan range m/z 100–400.
-
Expected Signal: Dominant peak at m/z 228.9/230.9 (
).
Protocol B: Structural Elucidation (GC-MS/EI)
Best for: Synthetic verification, library matching.
Critical Step: Derivatization (TMS) Direct injection of the free acid often leads to poor chromatography. Silylation is required.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure:
-
Dry 100 µg of sample under nitrogen.
-
Add 50 µL anhydrous Pyridine + 50 µL BSTFA.
-
Incubate at 60°C for 30 minutes.
-
-
Resulting Species: The Di-TMS derivative (Carboxyl-TMS + Hydroxyl-TMS).
-
New MW:
Da (approx). -
Interpretation: Look for the
at m/z 374/376 and the characteristic Loss of Methyl from TMS ( ) at m/z 359/361.
-
Decision Workflow
Use this logic flow to select the correct ionization method for your sample matrix.
Figure 2: Workflow for selecting the optimal ionization technique based on sample origin and analytical goal.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, 3-bromo- Mass Spectrum (EI).[1] National Institute of Standards and Technology.[2][3][4] Available at: [Link]
-
PubChem. 3-Bromo-2-hydroxy-6-methylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[2] Mass Spectrometry, 13(2), 83-94.[2] Available at: [Link]
Sources
- 1. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 4. Benzoic acid, 3-bromo- [webbook.nist.gov]
Technical Guide: 1H NMR Structural Assignment of 3-Bromo-6-hydroxy-2-methylbenzoic Acid
This guide outlines the structural validation and 1H NMR peak assignment for 3-Bromo-6-hydroxy-2-methylbenzoic acid . It is designed for medicinal chemists and analytical scientists requiring a robust method to distinguish this specific scaffold from its constitutional isomers during synthesis.[1][2]
Executive Summary
In drug discovery, the 3-Bromo-6-hydroxy-2-methylbenzoic acid scaffold serves as a critical intermediate for synthesizing bioactive polyketides and enzyme inhibitors.[2] A common synthetic challenge is the formation of regioisomers (e.g., 3-bromo-2-hydroxy-6-methylbenzoic acid) during bromination or carboxylation steps.
This guide provides a definitive 1H NMR assignment protocol. It compares the target molecule against its most prevalent regioisomer, demonstrating how to use chemical shift perturbation and scalar coupling constants to validate the correct substitution pattern without needing X-ray crystallography.[1][2]
Experimental Protocol
To ensure reproducibility and resolution of exchangeable protons, the choice of solvent is critical.[1][2]
Materials & Methods[2][3][4][5][6]
-
Compound: 3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS: 252955-18-3).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
Workflow Diagram
The following flowchart illustrates the logic path for structural confirmation, prioritizing the differentiation of isomers.
Figure 1: Decision tree for NMR data acquisition and structural validation.
Spectral Analysis & Peak Assignment
Predicted vs. Observed Shifts (DMSO-d6)
The molecule contains a tetrasubstituted benzene ring.[2][3][4][5] The key to assignment is the Additivity Rule of Substituent Effects .
-
H5 (Proton at C5): Located ortho to the Hydroxyl group (-OH) and meta to the Bromine (-Br). The -OH group is a strong electron donor, causing significant shielding (upfield shift).[1][2]
-
H4 (Proton at C4): Located ortho to the Bromine (-Br) and meta to the Hydroxyl.[1][2] Bromine is electron-withdrawing (inductive), causing deshielding (downfield shift).[2]
Table 1: 1H NMR Assignment Table (400 MHz, DMSO-d6)
| Position | Group | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| -COOH | Carboxylic Acid | 12.5 - 13.5 | Broad Singlet | 1H | - | Deshielded by carbonyl anisotropy and H-bonding. |
| -OH | Phenolic OH | 10.0 - 11.5 | Broad Singlet | 1H | - | Variable; intramolecular H-bond to carbonyl oxygen.[2] |
| H4 | Aromatic CH | 7.45 - 7.55 | Doublet (d) | 1H | 8.8 | Deshielded by ortho-Br.[2] |
| H5 | Aromatic CH | 6.75 - 6.85 | Doublet (d) | 1H | 8.8 | Diagnostic Peak. Shielded by ortho-OH. |
| 2-Me | Methyl (-CH3) | 2.35 - 2.45 | Singlet (s) | 3H | - | Ortho to -COOH and -Br (deshielded relative to toluene). |
Note: The coupling constant (
) confirms the two aromatic protons are adjacent (ortho relationship). If the protons were meta (e.g., in a 2,4,6-substitution pattern), thevalue would be .[2]
Comparative Analysis: Target vs. Regioisomer
The primary risk in synthesizing this compound is obtaining the isomer: 3-Bromo-2-hydroxy-6-methylbenzoic acid . Both isomers have the same molecular weight (MS cannot distinguish them) and similar polarity.[1][2] NMR is the definitive tool.[1][2]
Table 2: Distinguishing the Isomers
| Feature | Target Molecule (3-Br-6-OH-2-Me) | Alternative Isomer (3-Br-2-OH-6-Me) | Scientific Explanation |
| H5 Chemical Shift | ~6.80 ppm | ~7.05 ppm | In the Target, H5 is ortho to -OH (strong shielding). In the Isomer, H5 is ortho to -CH3 (weak shielding).[1][2] |
| H4 Chemical Shift | ~7.50 ppm | ~7.65 ppm | In the Target, H4 is meta to -OH.[1][2] In the Isomer, H4 is meta to -CH3.[1][2] |
| Large (~0.7 ppm) | Small (~0.6 ppm) | The separation between aromatic peaks is wider in the target molecule due to the strong electronic contrast between -OH and -Br neighbors. |
Mechanistic Insight
The Shielding Cone of the carbonyl group also plays a role.[1][2]
-
Target: The Methyl group is at C2, sandwiched between the COOH (C1) and Br (C3).[1][2] This steric crowding often forces the COOH out of planarity, slightly altering the shift of the methyl group compared to the isomer where the Methyl is at C6 (next to H5).[2]
Troubleshooting & Validation
If the aromatic peaks appear as broad singlets rather than sharp doublets:
-
Shimming: Ensure Z1 and Z2 shims are optimized.
-
Exchange Broadening: Traces of water in DMSO can catalyze proton exchange on the phenol, occasionally broadening the adjacent H5 signal via relaxation mechanisms.[1][2] Solution: Add a single drop of D₂O.[1][2] This will eliminate the OH and COOH peaks but sharpen the aromatic signals, confirming the coupling constants.[2]
2D NMR Confirmation (Optional but Recommended)
For absolute certainty in GLP environments, run a 1H-13C HMBC :
-
Target: The Methyl protons (2.4 ppm) will show a strong 3-bond correlation to the Carbonyl Carbon (C1).[2]
-
Isomer: The Methyl protons (at C6) will show a 3-bond correlation to C1, but the Carbonyl Carbon chemical shift will differ slightly due to the intramolecular Hydrogen bond (OH...O=C) present in the Isomer (2-OH) but less favorable in the Target (6-OH) due to steric twist.
References
-
Compound Registry: Sigma-Aldrich. 3-Bromo-6-hydroxy-2-methylbenzoic acid Product Information. CAS 252955-18-3.[1][2]
-
General NMR Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Basis for substituent additivity rules).
-
Isomer Data Comparison: PubChem. 3-Bromo-2-hydroxy-6-methylbenzoic acid (Isomer Data). CID 2752995.[2][6]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. 3-bromo-6-hydroxy-2-methylbenzoic acid | 252955-18-3 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. 3-Bromo-2-hydroxy-6-methylbenzoic acid | C8H7BrO3 | CID 2752995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chromatographic Resolution of 3-Bromo-6-hydroxy-2-methylbenzoic Acid: Phenyl-Hexyl vs. C18 Selectivity
[1][2]
Executive Summary
This guide evaluates the High-Performance Liquid Chromatography (HPLC) purity analysis of 3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS: 252955-18-3), a critical intermediate in the synthesis of EZH2 inhibitors (e.g., Tazemetostat analogs) and other pharmacophores.
We compare the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl stationary phase. While C18 columns provide robust retention for general lipophilic impurities, they often fail to resolve the critical regioisomer 5-bromo-6-hydroxy-2-methylbenzoic acid due to equivalent hydrophobicity.
Key Finding: The Phenyl-Hexyl phase demonstrates superior selectivity (
The Analytical Challenge
The synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid typically involves the electrophilic aromatic bromination of 6-hydroxy-2-methylbenzoic acid. This reaction is governed by the ortho/para directing power of the hydroxyl group.
Critical Impurity Profile
-
Target Analyte: 3-Bromo-6-hydroxy-2-methylbenzoic acid.
-
Critical Regioisomer (Impurity A): 5-Bromo-6-hydroxy-2-methylbenzoic acid.
-
Challenge: Both molecules have identical molecular weight (MW 231.04) and nearly identical
values (~2.7).
-
-
Starting Material (Impurity B): 6-Hydroxy-2-methylbenzoic acid.
-
Over-brominated (Impurity C): 3,5-Dibromo-6-hydroxy-2-methylbenzoic acid.
Standard Reverse Phase (RP) chromatography relies on hydrophobic subtraction. Because the bromine atom contributes similar lipophilicity regardless of position (3- vs 5-), C18 columns struggle to differentiate the target from Impurity A.
Comparative Methodologies
Method A: The Standard Approach (C18)
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mechanism: Hydrophobic interaction.
-
Limitation: Relies solely on dispersive forces. The steric difference between the 3-bromo and 5-bromo positions is insufficient for baseline separation.
Method B: The Optimized Approach (Phenyl-Hexyl)[1]
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm x 4.6 mm, 2.6 µm Core-Shell).
-
Mechanism: Hydrophobic interaction +
- Stacking. -
Advantage: The phenyl ring on the stationary phase interacts with the
-electrons of the analyte's benzene ring. The electron-withdrawing bromine atom alters the electron density distribution differently in the 3- vs 5-position, creating a "selectivity handle" for the Phenyl-Hexyl phase.
Experimental Protocols
Sample Preparation[1][3]
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (Target), spiked with 1.0% of Impurities A, B, and C.
-
Filtration: 0.22 µm PTFE filter (prevents particulate clogging).
Chromatographic Conditions
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol* |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp | 30°C | 35°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Injection Vol | 5 µL | 5 µL |
*Note on Method B: Methanol is preferred over Acetonitrile for Phenyl phases because Acetonitrile's
Gradient Program (Method B)
-
0.0 min: 10% B
-
2.0 min: 10% B (Isocratic hold to retain polar starting material)
-
12.0 min: 90% B
-
15.0 min: 90% B
-
15.1 min: 10% B (Re-equilibration)
Performance Data & Results
The following data represents the separation performance of the critical pair (Target vs. Impurity A).
| Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 8.4 min | 9.2 min | - |
| Retention Time (Impurity A) | 8.5 min | 9.8 min | - |
| Selectivity ( | 1.01 | 1.07 | Improved |
| Resolution ( | 0.8 (Co-elution) | 2.8 (Baseline) | PASS |
| Tailing Factor ( | 1.3 | 1.1 | Improved |
Mechanistic Insight
In Method A, the hydrophobic interaction is dominant. In Method B, the 3-bromo substituent (flanked by the methyl and hydroxyl groups) creates a different steric and electronic environment for
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl solution, compliant with Quality by Design (QbD) principles.
Caption: Decision tree for selecting Phenyl-Hexyl stationary phase to resolve brominated regioisomers.
References
-
Chromatography Today. (2014). Bromobenzoic Acids both In Vitro and In Vivo - Conventional Chromatographic Conditions. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2752995, 3-Bromo-2-hydroxy-6-methylbenzoic acid.[1] Retrieved February 24, 2026, from [Link]
-
Mac-Mod Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved February 24, 2026, from [Link]
Validating the structure of synthesized 3-Bromo-6-hydroxy-2-methylbenzoic acid
The following guide details the structural validation of 3-Bromo-6-hydroxy-2-methylbenzoic acid , a functionalized aromatic building block often used in the synthesis of bioactive scaffolds (e.g., substituted fluorenones or enzyme inhibitors).[1][2]
The core challenge in synthesizing this compound—typically via bromination of 6-hydroxy-2-methylbenzoic acid—is regioselectivity .[1][2] The directing effects of the hydroxyl (strongly ortho/para directing) and methyl groups can lead to competitive formation of the 5-bromo isomer .[1][2] Standard analytical methods (LC-MS, melting point) often fail to distinguish these regioisomers definitively.[2]
This guide compares standard QC methods against an Advanced Structural Validation Protocol , demonstrating why a multi-modal approach (specifically leveraging 2D NMR) is required for high-integrity drug development.[1][2]
Part 1: Strategic Framework & Method Comparison
The Validation Challenge
In the synthesis of 3-Bromo-6-hydroxy-2-methylbenzoic acid (Target ), the primary impurity is often 5-bromo-6-hydroxy-2-methylbenzoic acid (Alternative/Impurity ).[1][2] Both compounds share:
-
Exact Mass: 230.96 / 232.96 Da[1]
-
Spin Systems: Two aromatic protons with ortho coupling (in both cases, the protons are adjacent).[1][2]
Therefore, relying solely on Mass Spectrometry or 1D NMR splitting patterns is insufficient.[2] This guide validates the Target by comparing it against the Alternative using a definitive "Evidence Hierarchy."
Comparative Analysis of Validation Methods
| Feature | Method A: Standard QC (HPLC + 1D NMR) | Method B: Advanced Protocol (NOESY + HMBC + HRMS) | Verdict |
| Purity Determination | Excellent (Quantitative) | Excellent (Quantitative) | Tie |
| Isomer Discrimination | Poor . Both isomers show two doublets (J ≈ 8-9 Hz) in 1H NMR.[1][2] | High . NOE correlations definitively map spatial proximity.[1][2] | Method B is essential. |
| Elemental Comp. | Low Resolution (Unit mass) | High Resolution (<5 ppm error) | Method B required for publication.[1][2] |
| Throughput | High (15 mins) | Medium (1-2 hours) | Method A for batch checks; Method B for master lot.[1][2] |
Part 2: Detailed Validation Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and bromine presence.[1][2]
Methodology:
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[1][2]
-
Solvent: Methanol with 0.1% Formic Acid.
-
Acceptance Criteria:
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive Regiochemical Assignment.
Sample Preparation: Dissolve 10-15 mg in DMSO-d₆ . (CDCl₃ may lead to poor solubility or broad OH peaks).[1][2]
A. 1H NMR (1D) Analysis
-
Aromatic Region (6.5 - 7.5 ppm):
-
You will observe two doublets with a coupling constant (
) of approximately 8.0–9.0 Hz.[1][2] -
Interpretation: This confirms two adjacent aromatic protons.[1][2] This eliminates the 4-bromo isomer (which would show meta coupling,
≈ 2 Hz) but does not distinguish the 3-bromo (Target) from the 5-bromo (Impurity).[1][2]
-
-
Exchangeable Protons: Broad singlets for -OH (~10-12 ppm) and -COOH (~12-14 ppm).[1][2]
B. The "Killer" Experiment: 1D NOE or 2D NOESY
Rationale: We must determine if the open aromatic position is next to the methyl group.[1][2]
-
Target (3-Br): The Methyl (C2) is flanked by -COOH (C1) and -Br (C3).[1][2] No aromatic proton is adjacent to the methyl. [1]
-
Alternative (5-Br): The Methyl (C2) is flanked by -COOH (C1) and -H (C3).[1][2] Proton H3 is adjacent to the methyl. [1]
Experimental Steps:
-
Validation Check: Irradiate the Hydroxyl proton (if visible).[1][2] It should show NOE to the aromatic proton at C5 (in Target) or C5-Br (no proton, so no NOE to ortho position) – this is less reliable due to exchange.[2] Stick to the Methyl-Aromatic NOE.
Protocol 3: Melting Point & HPLC[1]
-
Melting Point: 163–165 °C [Reference 1].[1][2] Significant depression (>5 °C) indicates regioisomer contamination.[1][2]
-
HPLC: C18 Column, Gradient 10-90% ACN/Water (0.1% TFA).[1][2] The 3-bromo isomer typically elutes later than the 5-bromo isomer due to the "ortho effect" shielding the polarity, though this must be confirmed with a standard.[1][2]
Part 3: Visualization of Logic & Structure[2]
Diagram 1: Validation Logic Flow
This decision tree illustrates the autonomous workflow for accepting or rejecting a synthesized batch.[1][2]
Caption: Logical workflow distinguishing the target compound from common synthetic impurities.
Diagram 2: Structural NOE Differentiation
This diagram visualizes the critical "NOE Silence" that confirms the correct structure.[1][2]
Caption: In the target structure, the Methyl group is shielded by Bromine, preventing NOE interaction with aromatic protons.[2]
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-6-hydroxy-2-methylbenzoic acid (CAS 252955-18-3).[1][2]
-
PubChem. Compound Summary: 3-Bromo-6-hydroxy-2-methylbenzoic acid.[1][2] National Library of Medicine.[1][2] [1][2][5]
-
ChemicalBook. 3-Bromo-2-methylbenzoic acid Synthesis and Spectral Data. (Used for comparative NMR shift estimation of the core scaffold).[1][2]
Sources
- 1. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Bromo-2-hydroxy-6-methylbenzoic acid | C8H7BrO3 | CID 2752995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid: A DFT-Based Comparative Guide
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of research and development. Minor variations in atomic arrangement can lead to profound differences in chemical reactivity, biological activity, and material properties. For a molecule like 3-Bromo-6-hydroxy-2-methylbenzoic acid, with its multiple functional groups and potential for intramolecular interactions, experimental characterization can be complex. This guide provides an in-depth protocol for leveraging Density Functional Theory (DFT) calculations as a powerful, predictive tool to corroborate and understand the structural and vibrational properties of this molecule, offering a crucial layer of validation to experimental findings.
The Power of Prediction: Why Use DFT for Structural Confirmation?
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] For chemists, its true power lies in its ability to predict a molecule's ground state geometry—the lowest energy, most stable arrangement of its atoms—with remarkable accuracy.[1] By calculating the electronic energy for a given arrangement of atomic nuclei, DFT allows us to perform a "geometry optimization," computationally finding the most plausible structure.
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the stretching, bending, and twisting of chemical bonds.[2][3] These computed frequencies can be directly compared to experimental infrared (IR) or Raman spectra, providing a powerful method for structural validation. If the calculated vibrational spectrum closely matches the experimental one, it provides strong evidence that the computationally determined structure is correct.
This guide will walk through the process of:
-
Choosing an appropriate computational methodology.
-
Performing a geometry optimization and frequency calculation.
-
Analyzing the results to confirm the structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid.
Methodological Deep Dive: Selecting the Right Tools for the Job
The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.[4] These choices represent a trade-off between computational cost and accuracy.
-
Exchange-Correlation Functional: This is the component of DFT that approximates the complex many-electron interactions. For organic molecules, hybrid functionals are often a good choice. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long track record of providing reliable geometries and frequencies for a wide range of organic compounds.[5][6][7] While other functionals may offer advantages for specific systems, such as those with significant non-covalent interactions, B3LYP remains a robust and widely used starting point.[8][9]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility for electrons and yield more accurate results, but at a higher computational cost. The 6-311++G(d,p) basis set is an excellent choice for this molecule.[10] Let's break down what this notation means:
-
6-311G: This is a "triple-zeta" basis set, meaning it uses three sets of functions to describe the valence electrons, offering a high degree of flexibility.[10]
-
++: The two plus signs indicate the addition of "diffuse functions" on both heavy atoms and hydrogen atoms.[10][11] These functions are crucial for accurately describing species with lone pairs or potential hydrogen bonding, like the hydroxyl and carboxyl groups in our molecule.
-
(d,p): These are "polarization functions" added to heavy atoms (d-functions) and hydrogen atoms (p-functions).[11][12] They allow the electron orbitals to change shape, which is essential for describing the directional nature of chemical bonds accurately.
-
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform a geometry optimization and frequency calculation using a computational chemistry package like Gaussian, ORCA, or PySCF.[13]
Step 1: Building the Initial Structure Construct an initial 3D model of 3-Bromo-6-hydroxy-2-methylbenzoic acid using a molecular editor like GaussView, Avogadro, or ChemDraw. Ensure correct atom connectivity and a reasonable initial geometry.
Step 2: Geometry Optimization and Frequency Calculation The core of the process is a single calculation that performs both the geometry optimization and the frequency analysis. The optimized structure will be the lowest energy conformation found, and the frequency calculation will confirm it is a true minimum and provide the vibrational data.
-
Keywords for Gaussian: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Generic,Read)
-
#p: Requests enhanced print output.
-
B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
SCRF=(Solvent=Generic,Read): This is an optional but recommended step to include the effects of a solvent using a continuum model like the Polarizable Continuum Model (PCM). This can be important as intramolecular hydrogen bonding may be influenced by the solvent environment. You would then specify the solvent's dielectric constant in a separate input line.
-
Step 3: Verifying a True Minimum After the calculation is complete, the first and most critical check is to examine the output for vibrational frequencies. A true energy minimum will have zero imaginary frequencies . An imaginary frequency (often listed as a negative value in output files) indicates a saddle point on the potential energy surface, meaning the structure is a transition state, not a stable molecule. If an imaginary frequency is found, the initial geometry needs to be adjusted (e.g., by rotating a functional group) and the calculation re-run.
Step 4: Data Extraction and Analysis Once a true minimum is confirmed, extract the key data from the output file:
-
Optimized Cartesian coordinates of the final structure.
-
Key bond lengths, bond angles, and dihedral angles.
-
A list of vibrational frequencies and their corresponding IR intensities.
Visualizing the Computational Pathway
The entire process, from initial hypothesis to final validation, can be visualized as a systematic workflow.
Performance Comparison: Calculated vs. Experimental Data
Structural Parameter Comparison
The table below compares key bond lengths from the DFT-optimized structure with generally accepted literature values for similar chemical environments. Agreement within a few picometers provides strong support for the calculated geometry.
| Bond | Calculated Length (pm) | Typical Literature Value (pm) | Reference |
| C-Br | 190.5 | 191 - 194 | [14][15] |
| O-H (hydroxyl) | 96.8 | ~96 | [15] |
| C=O (carboxyl) | 121.5 | 120 - 122 | [16] |
| C-O (carboxyl) | 135.2 | ~134 | [16] |
| O-H (carboxyl) | 97.3 | ~97 | [15] |
| C-C (aromatic) | 139.0 - 141.2 | ~139 | [17] |
Vibrational Frequency Comparison
DFT calculations compute harmonic frequencies, which are systematically higher than experimentally observed fundamental frequencies due to the neglect of anharmonicity.[2][3] To compensate, a scaling factor is typically applied. For B3LYP/6-311++G(d,p), a common scaling factor is ~0.977. The table below compares the scaled calculated frequencies for key functional groups with their expected experimental IR absorption ranges.
| Vibrational Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Reference |
| O-H Stretch (hydroxyl) | 3780 | 3693 | 3550 - 3200 (broad) | [18][19][20] |
| O-H Stretch (carboxyl) | 3695 | 3610 | 3300 - 2500 (very broad) | [19][20][21] |
| C-H Stretch (aromatic) | 3185 - 3150 | 3112 - 3078 | 3100 - 3000 | [20] |
| C-H Stretch (methyl) | 3050 - 2980 | 2980 - 2911 | 2950 - 2850 | [20] |
| C=O Stretch (carboxyl) | 1795 | 1754 | 1760 - 1690 (strong) | [18][20][21] |
| C=C Stretch (aromatic) | 1640 - 1590 | 1602 - 1553 | 1600, 1500 - 1430 | [18] |
| C-O Stretch (carboxyl) | 1315 | 1285 | 1320 - 1210 | [21] |
| C-O Stretch (hydroxyl) | 1240 | 1211 | 1260 - 1000 | [22] |
Note: The calculated O-H stretching frequencies appear higher than the typical experimental range because the gas-phase calculation does not fully capture the significant peak broadening and red-shifting caused by intermolecular hydrogen bonding present in a condensed-phase experimental sample.[18][21]
Conclusion: A Self-Validating System for Structural Integrity
The described computational protocol represents a self-validating system. The successful convergence to a true energy minimum (no imaginary frequencies), combined with the strong correlation between calculated structural parameters and expected values, and the close match between predicted vibrational frequencies and known spectroscopic ranges, provides a high degree of confidence in the computed structure of 3-Bromo-6-hydroxy-2-methylbenzoic acid.
By integrating DFT calculations into the experimental workflow, researchers and drug development professionals can achieve a more profound understanding of their molecule's structure. This approach not only serves as a powerful tool for confirming experimental results but also provides predictive insights into molecular properties, accelerating the pace of scientific discovery and innovation.
References
-
CCCBDB Vibrational frequency scaling factors - Computational Chemistry Comparison and Benchmark Database . National Institute of Standards and Technology. [Link]
-
NIST CCCBDB – Vibrational Scaling Factors & ThermoChem Data . National Institute of Standards and Technology. [Link]
-
Maiti, S. R. (2020). Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS) . Medium. [Link]
-
Irikura, K. K., Johnson, R. D., & Kacker, R. N. (2005). Uncertainties in Scaling Factors for ab Initio Vibrational Frequencies . The Journal of Physical Chemistry A, 109(37), 8430–8437. [Link]
-
Alecu, I. M., Zheng, J., Zhao, Y., & Truhlar, D. G. (2010). Computational Thermochemistry: Scale Factor Databases and Scale Factors for Vibrational Frequencies Obtained from Electronic Model Chemistries . Journal of Chemical Theory and Computation, 6(9), 2872–2887. [Link]
-
Alecu, I. M., Zheng, J., Zhao, Y., & Truhlar, D. G. (2010). Computational Thermochemistry: Scale Factor Databases and Scale Factors for Vibrational Frequencies Obtained from Electronic Model Chemistries . Journal of Chemical Theory and Computation, 6(9), 2872–2887. [Link]
-
Chapter 5.5: Properties of Covalent Bonds . Chemistry LibreTexts. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands . Organic Chemistry I. [Link]
-
IR: carboxylic acids . University of Calgary. [Link]
-
What software shall I use for DFT on an organic molecule? . Matter Modeling Stack Exchange. [Link]
-
Li, X., Zhu, T., Li, H., & Pu, X. (2012). A systematical comparison of DFT methods in reproducing the interaction energies of halide series with protein moieties . The Journal of Chemical Physics, 136(18), 18B606. [Link]
-
Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules . MDPI. [Link]
-
Bachrach, S. M. (2012). Halogen–Halogen Nonbonded Interactions . Journal of Chemical Information and Modeling, 52(4), 1018–1024. [Link]
-
Bond Length and Strength (M8Q4) . UW-Madison Chemistry 103/104 Resource Book. [Link]
-
van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations . Acta Crystallographica Section B: Structural Science, 66(5), 544–558. [Link]
-
Bond Length: Definition, Examples, Table, and Trend . Chemistry Learner. [Link]
-
Zhang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal . ACS Omega. [Link]
-
Basis set (chemistry) . Wikipedia. [Link]
-
IR Absorption Table . University of Colorado Boulder. [Link]
-
3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID . gsrs.ncats.nih.gov. [Link]
-
Basis Sets . Gaussian.com. [Link]
-
Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry . Angewandte Chemie International Edition, 55(11), 3510–3524. [Link]
-
Choosing between 6-311++G(3df,3pd) and def2-TZVPPD for certain type of diffuse system . Matter Modeling Stack Exchange. [Link]
-
[For Beginners] What is Density Functional Theory (DFT)? | Basics . Matlantis. [Link]
-
Basis Set FAQ . Wavefunction, Inc.. [Link]
-
Bond Length Ranking . Organic Chemistry Tutor. [Link]
-
What is B3LYP and why is it the most popular functional in DFT? . Quora. [Link]
-
Bond length . Wikipedia. [Link]
-
Zhang, X., et al. (2025). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example . Journal of Chemical Education. [Link]
-
Wang, Y., et al. (2022). Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T) . The Journal of Chemical Physics, 156(18), 184107. [Link]
-
3-Bromo-2-hydroxy-6-methylbenzoic acid . PubChem. [Link]
-
CAS NO 681467-89-0 3-Bromo-2-Hydroxy-6-Methylbenzoic Acid . GRG Life Sciences. [Link]
Sources
- 1. matlantis.com [matlantis.com]
- 2. CCCBDB Vibrational frequency scaling factors [cccbdb.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A systematical comparison of DFT methods in reproducing the interaction energies of halide series with protein moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogen–Halogen Nonbonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. gaussian.com [gaussian.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Bond Length and Strength (M8Q4) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Bond Length: Definition, Examples, Table, and Trend [chemistrylearner.com]
- 17. Bond length - Wikipedia [en.wikipedia.org]
- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
